4-(1H-imidazol-1-ylmethyl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-7-10-1-3-11(4-2-10)8-14-6-5-13-9-14/h1-6,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSFCTSUDCCYLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361242 | |
| Record name | 4-(1H-imidazol-1-ylmethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112809-54-8 | |
| Record name | 4-(Imidazol-1-ylmethyl)benzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112809548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(1H-imidazol-1-ylmethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(IMIDAZOL-1-YLMETHYL)BENZONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAT6XRA834 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(1H-imidazol-1-ylmethyl)benzonitrile (CAS: 112809-54-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(1H-imidazol-1-ylmethyl)benzonitrile, a key intermediate in the synthesis of the potent non-steroidal aromatase inhibitor, Letrozole. The document details its physicochemical properties, provides a consolidated experimental protocol for its synthesis, and discusses its significant role in the development of therapeutics for hormone-receptor-positive breast cancer. The mechanism of action of aromatase inhibitors is elucidated, and a representative experimental protocol for evaluating aromatase inhibition is presented. Spectroscopic data for the characterization of this compound are also included.
Introduction
This compound is a heterocyclic organic compound that has garnered significant attention in the pharmaceutical industry due to its crucial role as a precursor in the synthesis of Letrozole. Letrozole is a third-generation aromatase inhibitor used as a first-line treatment for postmenopausal women with hormone-receptor-positive breast cancer. The structural integrity and purity of this compound are paramount to the efficacy and safety of the final active pharmaceutical ingredient. This guide aims to provide a detailed technical resource for professionals involved in the research and development of aromatase inhibitors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and handling.
| Property | Value |
| CAS Number | 112809-54-8 |
| Molecular Formula | C₁₁H₉N₃ |
| Molecular Weight | 183.21 g/mol |
| IUPAC Name | 4-((1H-imidazol-1-yl)methyl)benzonitrile |
| SMILES | N#Cc1ccc(Cn2cncn2)cc1 |
| InChI Key | LUSFCTSUDCCYLQ-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline powder |
| Melting Point | Not explicitly available |
| Boiling Point | Not explicitly available |
| Solubility | Soluble in organic solvents like DMF |
Synthesis
The synthesis of this compound is a critical step in the manufacturing of Letrozole. The most common and industrially viable method involves the nucleophilic substitution of a benzyl halide with imidazole.
Reaction Scheme
The overall reaction for the synthesis is as follows:
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a consolidated representation based on various patented industrial processes.
Materials:
-
4-(Bromomethyl)benzonitrile
-
Imidazole
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Dimethylformamide (DMF) or other suitable aprotic polar solvent
-
Dichloromethane (CH₂Cl₂) or other suitable extraction solvent
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or other suitable solvent for trituration/crystallization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve imidazole (1.2 equivalents) in DMF.
-
Addition of Base: Add potassium carbonate (1.5 equivalents) to the solution and stir the suspension.
-
Addition of Benzyl Halide: To this suspension, add a solution of 4-(bromomethyl)benzonitrile (1.0 equivalent) in DMF dropwise at room temperature over a period of 30 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, pour the reaction mixture into deionized water.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by trituration or crystallization from a suitable solvent system (e.g., diethyl ether) to yield pure this compound as a white to off-white solid.
Biological Activity and Mechanism of Action
This compound is primarily recognized for its role as a key intermediate in the synthesis of Letrozole, a potent and selective non-steroidal aromatase inhibitor.
Aromatase Inhibition
Aromatase (cytochrome P450 19A1) is a key enzyme in the biosynthesis of estrogens (estrone and estradiol) from androgens (androstenedione and testosterone). In postmenopausal women, the primary source of estrogen is the peripheral conversion of androgens by aromatase in tissues such as adipose tissue, muscle, and breast tissue itself. Many breast cancers are hormone-receptor-positive, meaning their growth is stimulated by estrogen.
Letrozole, and other non-steroidal aromatase inhibitors, function by competitively and reversibly binding to the heme group of the cytochrome P450 subunit of the aromatase enzyme. This binding blocks the active site of the enzyme, thereby inhibiting the conversion of androgens to estrogens. The reduction in circulating estrogen levels deprives hormone-receptor-positive breast cancer cells of their growth stimulus, leading to tumor regression.
While this compound is a direct precursor to Letrozole, its own aromatase inhibitory activity is not extensively documented, suggesting it is likely significantly less potent than the final drug product. Its primary importance lies in providing the core chemical scaffold necessary for the high-affinity binding of Letrozole to the aromatase enzyme.
Signaling Pathway
The mechanism of action of aromatase inhibitors like Letrozole can be visualized in the following signaling pathway:
Caption: Aromatase inhibition signaling pathway.
Experimental Protocol: In Vitro Aromatase Inhibition Assay
This protocol provides a general methodology for assessing the inhibitory potential of a test compound, such as this compound or its derivatives, on aromatase activity. A common method is a fluorescence-based assay using human recombinant aromatase.
Materials:
-
Test compound (e.g., this compound)
-
Letrozole (as a positive control)
-
Human recombinant aromatase (CYP19A1)
-
NADPH regenerating system
-
Aromatase substrate (e.g., a fluorogenic substrate)
-
Assay buffer
-
96-well black microplate
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and Letrozole in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer to achieve a range of final concentrations for IC₅₀ determination.
-
-
Assay Setup:
-
To the wells of a 96-well microplate, add the assay buffer.
-
Add the serially diluted test compound, positive control, and a vehicle control (solvent only) to their respective wells in triplicate.
-
Add the human recombinant aromatase enzyme solution to all wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the aromatase substrate and the NADPH regenerating system to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of aromatase inhibition for each concentration of the test compound and positive control relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Caption: Experimental workflow for in vitro aromatase inhibition assay.
Spectroscopic Data
The structural confirmation of this compound is typically achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (DMSO-d₆, 400 MHz), δ (ppm):
-
8.15 (s, 1H, N-CH-N of imidazole)
-
7.80 (d, J=8.0 Hz, 2H, Ar-H ortho to CN)
-
7.55 (d, J=8.0 Hz, 2H, Ar-H ortho to CH₂)
-
7.20 (s, 1H, imidazole H)
-
6.90 (s, 1H, imidazole H)
-
5.40 (s, 2H, -CH₂-)
-
-
¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm):
-
145.5 (Ar-C)
-
137.5 (N-CH-N of imidazole)
-
132.8 (Ar-CH)
-
129.0 (Ar-CH)
-
128.5 (imidazole CH)
-
119.5 (imidazole CH)
-
118.8 (CN)
-
110.5 (Ar-C-CN)
-
50.0 (-CH₂-)
-
Mass Spectrometry (MS)
-
Electron Ionization (EI-MS): m/z (%) = 183 (M⁺, 100), 116, 89, 63.
Conclusion
This compound is a compound of significant industrial and medicinal importance, serving as an indispensable building block in the synthesis of the aromatase inhibitor Letrozole. Its efficient synthesis and high purity are critical for the production of this life-saving medication for breast cancer patients. This technical guide has provided a comprehensive overview of its properties, synthesis, and biological relevance, offering valuable information for researchers and professionals in the field of drug development and medicinal chemistry. Further research into the direct biological activities of this and other Letrozole intermediates may unveil new therapeutic possibilities.
Technical Guide: Physicochemical Properties of 4-(1H-imidazol-1-ylmethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of 4-(1H-imidazol-1-ylmethyl)benzonitrile. This compound is a key intermediate in the synthesis of Letrozole, a potent and selective non-steroidal aromatase inhibitor used in the treatment of hormone-dependent breast cancer. This document consolidates available data on its chemical and physical characteristics, offers a detailed experimental protocol for its synthesis, and visualizes its synthetic pathway and the biological mechanism of its end-product, Letrozole. All quantitative data are presented in clear tabular formats, and experimental workflows and signaling pathways are illustrated using Graphviz diagrams.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₉N₃ | [1] |
| Molecular Weight | 183.21 g/mol | [1] |
| Boiling Point | 398 °C at 760 mmHg | [1] |
| Density | 1.11 g/cm³ | [1] |
| Flash Point | 194.5 °C | [1] |
| Melting Point | Not experimentally determined in literature. | |
| pKa | Not experimentally determined in literature. | |
| logP | Not experimentally determined in literature. | |
| Solubility | Soluble in methanol. | [2] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the nucleophilic substitution reaction between an α-halo-p-tolunitrile, such as 4-(bromomethyl)benzonitrile, and imidazole.
Experimental Protocol
This protocol is based on established methods for the synthesis of similar imidazole derivatives.
Materials:
-
4-(Bromomethyl)benzonitrile
-
Imidazole
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of imidazole (1.2 equivalents) in acetonitrile, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of 4-(bromomethyl)benzonitrile (1.0 equivalent) in acetonitrile dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford this compound.
Synthesis Workflow
Biological Relevance and Signaling Pathway
This compound is primarily recognized as a crucial intermediate in the synthesis of Letrozole. Letrozole is a third-generation aromatase inhibitor. Aromatase is a cytochrome P450 enzyme that catalyzes the final step in the biosynthesis of estrogens from androgens. By inhibiting aromatase, Letrozole reduces circulating estrogen levels, which is a key therapeutic strategy in the treatment of estrogen receptor-positive breast cancer in postmenopausal women.
While this compound itself is not the active pharmaceutical ingredient, its structural features, particularly the imidazole ring, are essential for the aromatase inhibitory activity of Letrozole. The nitrogen atom at position 3 of the imidazole ring coordinates to the heme iron atom of the cytochrome P450 component of aromatase, thereby blocking its catalytic activity.
Aromatase Inhibition Signaling Pathway
References
4-(1H-imidazol-1-ylmethyl)benzonitrile molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available information on 4-(1H-imidazol-1-ylmethyl)benzonitrile, a heterocyclic organic compound. Due to limited specific experimental data for this molecule in published literature, this guide also details the synthesis and application of its close structural analogue, 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, a key intermediate in the development of the aromatase inhibitor, Letrozole.
Physicochemical Properties
The fundamental molecular properties of this compound have been identified.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉N₃ | [1] |
| Molecular Weight | 183.21 g/mol | |
| CAS Number | 112809-54-8 | [1] |
Synthesis Protocol: An Analogous Approach
While a specific, detailed protocol for this compound is not available, the synthesis of its triazole analogue, 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, is well-documented as an intermediate for Letrozole.[4] The following protocol is based on this analogous synthesis and can be adapted by substituting 1,2,4-triazole with imidazole.
Objective: Synthesize 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile via nucleophilic substitution.
Materials:
-
α-Bromo-4-tolunitrile (or 4-(Bromomethyl)benzonitrile)
-
1,2,4-Triazole
-
Dimethylformamide (DMF)
-
Dichloromethane
-
Diisopropyl ether
-
Demineralized water
-
Reaction vessel with stirring and temperature control
Methodology:
-
Reaction Setup: In a suitable reaction vessel, charge dimethylformamide (DMF).
-
Addition of Triazole: At an ambient temperature of 25-30°C, add a salt of 1,2,4-triazole to the DMF with stirring.
-
Substrate Addition: Prepare a solution of α-bromo-4-tolunitrile in DMF. Cool the reaction vessel to 10°C and add the α-bromo-4-tolunitrile solution over a period of 30 minutes.[4]
-
Reaction: Stir the resulting mixture for 2 hours, maintaining the temperature between 10 to 15°C.[4]
-
Work-up: Upon completion, add demineralized water to the reaction mixture.
-
Extraction: Extract the aqueous mixture with dichloromethane.
-
Isolation: Separate the organic layer and distill off the solvent to obtain the crude product.
-
Crystallization: Crystallize the crude product using diisopropyl ether to yield pure 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.[4]
Biological Significance and Potential Application
Imidazole and benzonitrile moieties are prevalent in biologically active molecules.[2] While the specific biological activity of this compound is not detailed, its structural similarity to known pharmaceutical intermediates suggests its potential role in drug discovery.
The triazole analogue, 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, is a critical intermediate in the synthesis of Letrozole , a potent nonsteroidal aromatase inhibitor.[5] Aromatase is a key enzyme in the biosynthesis of estrogens from androgens.[6] Inhibiting this enzyme is a primary therapeutic strategy for treating hormone-dependent breast cancer in postmenopausal women.[5][7]
The synthesis of Letrozole involves the reaction of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile with 4-fluorobenzonitrile in the presence of a strong base like potassium tert-butoxide.[7] Given its structural similarity, this compound could be investigated for similar applications as a precursor to novel aromatase inhibitors or other pharmacologically active agents.
Visualized Synthetic Pathway
The following diagram illustrates the logical workflow for the synthesis of Letrozole, highlighting the role of the key intermediate, which is analogous to the topic compound.
Caption: Synthesis pathway of Letrozole from its key intermediate.
References
- 1. americanelements.com [americanelements.com]
- 2. Buy 4-(1H-imidazol-1-yl)benzonitrile | 25372-03-6 [smolecule.com]
- 3. 25372-03-6 CAS MSDS (4-(1H-IMIDAZOL-1-YL)BENZONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 5. 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile | 112809-25-3 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to the Spectral Interpretation of 4-(1H-imidazol-1-ylmethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the spectral data for the organic compound 4-(1H-imidazol-1-ylmethyl)benzonitrile. A pivotal intermediate in the synthesis of the non-steroidal aromatase inhibitor Letrozole, a comprehensive understanding of its structural and spectroscopic properties is crucial for researchers in medicinal chemistry and drug development.[1][2] This document presents a compilation of its ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. While complete, experimentally verified spectra are not uniformly available in the public domain, this guide combines reported data with predicted values based on established spectroscopic principles and data from analogous structures to offer a robust interpretation. Detailed experimental protocols for its synthesis and the general acquisition of spectral data are also provided to aid in practical laboratory applications.
Chemical Structure and Properties
This compound possesses a molecular formula of C₁₁H₉N₃ and a molecular weight of 183.21 g/mol .[3] The structure features a benzonitrile moiety linked to an imidazole ring through a methylene bridge.
References
- 1. 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile price,buy 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile - chemicalbook [chemicalbook.com]
- 2. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-(1H-imidazol-1-ylmethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-(1H-imidazol-1-ylmethyl)benzonitrile, a key intermediate in the synthesis of various pharmacologically active compounds, including the aromatase inhibitor Letrozole. Due to the limited availability of public experimental NMR data for this specific compound, this guide utilizes predicted spectral data as a primary reference, supported by analysis of structurally related compounds. This document offers a comprehensive resource for the identification and characterization of this molecule, detailing experimental protocols, data interpretation, and structural assignment.
Introduction
This compound is a crucial building block in medicinal chemistry and drug development. Its structural elucidation and purity assessment are paramount for ensuring the quality and efficacy of subsequent synthetic products. NMR spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure. This guide presents a thorough ¹H and ¹³C NMR analysis to aid researchers in the positive identification and quality control of this important intermediate.
Molecular Structure and Atom Numbering
The structural formula and atom numbering scheme for this compound are presented below. This numbering is used for the assignment of NMR signals.
Caption: Molecular structure and atom numbering of this compound.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound was calculated and the data is summarized in the table below. The spectrum is expected to show distinct signals for the protons of the benzonitrile and imidazole rings, as well as the methylene bridge.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |
| H-2', H-6' (Benzonitrile) | 7.65 | Doublet | 2H | ~ 8.2 |
| H-3', H-5' (Benzonitrile) | 7.35 | Doublet | 2H | ~ 8.2 |
| H-2 (Imidazole) | 7.58 | Singlet | 1H | - |
| H-5 (Imidazole) | 7.10 | Singlet | 1H | - |
| H-4 (Imidazole) | 6.92 | Singlet | 1H | - |
| -CH₂- | 5.30 | Singlet | 2H | - |
Disclaimer: The ¹H NMR data presented is based on prediction algorithms and may vary from experimental values. The solvent used for prediction is CDCl₃.
Predicted ¹³C NMR Data
The predicted ¹³C NMR data provides information on the carbon framework of the molecule. The key chemical shifts are tabulated below.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C≡N (Cyano) | 118.5 |
| C-1' (Benzonitrile) | 142.0 |
| C-4' (Benzonitrile) | 112.0 |
| C-2', C-6' (Benzonitrile) | 132.8 |
| C-3', C-5' (Benzonitrile) | 128.0 |
| C-2 (Imidazole) | 137.5 |
| C-5 (Imidazole) | 129.0 |
| C-4 (Imidazole) | 119.5 |
| -CH₂- | 50.0 |
Disclaimer: The ¹³C NMR data presented is based on prediction algorithms and may vary from experimental values. The solvent used for prediction is CDCl₃.
Experimental Protocols
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound is provided below.
5.1. Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of the solid sample.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.
-
Reference Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), unless the residual solvent peak is to be used for referencing.
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous before placing it in the spectrometer.
5.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tuning and Shimming: Insert the NMR tube into the spectrometer's probe. Tune the probe to the appropriate frequency and shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
-
¹H NMR Acquisition Parameters:
-
Number of Scans: 16 to 64 scans are typically sufficient.
-
Pulse Width: A 30° or 90° pulse is standard.
-
Relaxation Delay: A delay of 1-5 seconds between scans is recommended to allow for full relaxation of the protons.
-
-
¹³C NMR Acquisition Parameters:
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.
-
Pulse Program: A standard single-pulse experiment with proton decoupling is used.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.
-
5.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain signal into a frequency-domain spectrum.
-
Phasing and Baseline Correction: Phase the spectrum to ensure all peaks are in the positive absorptive mode and apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift.
-
Integration and Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR analysis of this compound, from sample preparation to final structure confirmation.
Caption: Workflow for the NMR analysis of this compound.
Conclusion
This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR analysis of this compound based on predicted data. The provided tables of chemical shifts, along with the detailed experimental protocols and logical workflow, serve as a valuable resource for researchers, scientists, and drug development professionals involved in the synthesis and characterization of this important molecule. While predicted data is a useful guide, it is always recommended to confirm the structure with experimentally acquired data whenever possible.
Mass Spectrometry of 4-(1H-imidazol-1-ylmethyl)benzonitrile: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of 4-(1H-imidazol-1-ylmethyl)benzonitrile, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental mass spectra for this specific molecule in public databases, this document outlines a predicted fragmentation pattern based on the known mass spectral behavior of its constituent chemical moieties: the imidazole ring, the benzonitrile group, and the benzyl linkage. This guide also includes a detailed, adaptable experimental protocol for its analysis via Electrospray Ionization Mass Spectrometry (ESI-MS).
Predicted Mass Spectral Data
The mass spectrum of this compound is expected to be characterized by a prominent molecular ion peak and several key fragment ions resulting from the cleavage of the benzylic bond and fragmentation of the imidazole and benzonitrile rings. The predicted quantitative data for the major ions under positive ion mode ESI-MS are summarized in Table 1.
| Predicted Ion | m/z (Da) | Chemical Formula | Description |
| [M+H]⁺ | 184.087 | [C₁₁H₁₀N₃]⁺ | Protonated molecular ion |
| Fragment 1 | 116.050 | [C₈H₆N]⁺ | Cyanobenzyl cation |
| Fragment 2 | 81.045 | [C₄H₅N₂]⁺ | Imidazolylmethyl cation |
| Fragment 3 | 68.050 | [C₃H₄N₂]⁺ | Imidazole cation |
| Fragment 4 | 90.042 | [C₇H₄]⁺ | Loss of HCN from cyanobenzyl cation |
| Fragment 5 | 54.034 | [C₃H₂N]⁺ | Loss of HCN from imidazole cation |
Table 1: Predicted m/z values for the major ions of this compound in positive ion mode ESI-MS.
Predicted Fragmentation Pathway
The proposed fragmentation pathway for this compound upon ionization is depicted below. The primary cleavage is anticipated to occur at the benzylic C-N bond, which is the most labile bond in the molecule, leading to the formation of the cyanobenzyl cation (m/z 116) and an imidazolylmethyl radical, or the imidazolylmethyl cation (m/z 81) and a cyanobenzyl radical. Subsequent fragmentation of these primary ions can lead to the loss of hydrogen cyanide (HCN) from both the benzonitrile and imidazole moieties, a common fragmentation pattern for these heterocycles.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
This section provides a general experimental protocol for the analysis of this compound using a standard ESI-MS system. The parameters may require optimization based on the specific instrument used.
1. Sample Preparation
-
Solvent Selection: Use high-purity, HPLC-grade solvents. A suitable solvent system would be a mixture of acetonitrile and water (e.g., 50:50 v/v) with the addition of a small amount of acid to promote protonation.
-
Acidification: Add 0.1% (v/v) formic acid to the solvent to facilitate the formation of [M+H]⁺ ions in positive ion mode.
-
Concentration: Prepare a stock solution of the compound in the chosen solvent at a concentration of 1 mg/mL. From this stock, prepare a working solution for infusion or injection at a concentration of 1-10 µg/mL.
-
Filtration: Filter the final sample solution through a 0.22 µm syringe filter to remove any particulate matter that could block the ESI needle.
2. Instrument Parameters
The following are typical starting parameters for ESI-MS analysis.
| Parameter | Setting |
| Ionization Mode | Positive |
| Capillary Voltage | 3.5 - 4.5 kV |
| Cone Voltage | 20 - 40 V |
| Source Temperature | 100 - 150 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Desolvation Temperature | 300 - 400 °C |
| Mass Range | m/z 50 - 500 |
| Acquisition Mode | Full Scan |
3. Data Acquisition and Analysis
-
Infusion Analysis: For initial characterization, directly infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
LC-MS Analysis: For analysis of complex mixtures or to improve data quality, couple the mass spectrometer to a liquid chromatography system. A C18 column is typically suitable for a compound of this polarity.
-
Tandem MS (MS/MS): To confirm the fragmentation pathway, perform MS/MS analysis. Isolate the precursor ion ([M+H]⁺ at m/z 184) and apply collision-induced dissociation (CID) to generate product ion spectra. Vary the collision energy to observe the formation of different fragment ions.
4. Logical Workflow for Analysis
The following diagram illustrates the logical workflow for the mass spectrometric analysis of this compound.
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound and a practical protocol for its analysis. Researchers are encouraged to use this information as a starting point and to optimize the experimental conditions for their specific instrumentation and analytical goals.
An In-depth Technical Guide to the Infrared Spectroscopy of 4-(1H-imidazol-1-ylmethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the infrared (IR) spectroscopy of 4-(1H-imidazol-1-ylmethyl)benzonitrile, a compound of interest in pharmaceutical research. Due to the limited availability of direct experimental spectra in published literature, this document presents a comprehensive prediction of its Fourier-transform infrared (FT-IR) spectrum. The predicted vibrational modes are based on the well-established characteristic absorption frequencies of its constituent functional groups: a para-substituted benzonitrile and a 1-substituted imidazole ring. This guide also outlines a detailed experimental protocol for acquiring a high-quality FT-IR spectrum of the solid compound. The information is structured to be a valuable resource for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development for the characterization and quality control of this and structurally related molecules.
Introduction
This compound is a heterocyclic compound that incorporates both a benzonitrile and an imidazole moiety. These structural features are present in numerous biologically active molecules, making the spectroscopic characterization of this compound crucial for its identification, purity assessment, and structural elucidation in various stages of drug discovery and development. Infrared spectroscopy is a powerful, non-destructive analytical technique that provides a unique molecular fingerprint based on the vibrational modes of a molecule's functional groups. This guide offers a foundational understanding of the expected IR absorption bands for this compound, enabling scientists to interpret experimental spectra effectively.
Predicted Infrared Spectral Data
The infrared spectrum of this compound is predicted to be rich and complex, with characteristic absorption bands arising from the vibrations of the benzonitrile and imidazole functionalities, as well as the methylene bridge. The following table summarizes the predicted key vibrational frequencies, their assignments, and expected intensities. These predictions are derived from the analysis of IR spectra of closely related compounds such as p-substituted benzonitriles and 1-substituted imidazoles.[1][2][3][4][5][6][7]
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| ~ 3150 - 3100 | C-H Stretching (Aromatic) | Benzene Ring | Medium to Weak |
| ~ 3120 - 3080 | C-H Stretching | Imidazole Ring | Medium to Weak |
| ~ 2960 - 2850 | C-H Stretching (Asymmetric & Symmetric) | Methylene (-CH₂-) | Medium to Weak |
| ~ 2230 - 2220 | C≡N Stretching | Nitrile | Strong, Sharp |
| ~ 1610 - 1580 | C=C Stretching | Benzene Ring | Medium |
| ~ 1550 - 1470 | C=C and C=N Stretching | Imidazole Ring | Medium to Strong |
| ~ 1510 - 1480 | C=C Stretching | Benzene Ring | Medium |
| ~ 1465 - 1450 | CH₂ Scissoring | Methylene (-CH₂-) | Medium |
| ~ 1380 - 1300 | In-plane C-H Bending | Benzene & Imidazole | Medium |
| ~ 1250 - 1000 | Ring Vibrations | Benzene & Imidazole | Medium to Strong |
| ~ 850 - 810 | Out-of-plane C-H Bending (p-disubstitution) | Benzene Ring | Strong |
| ~ 780 - 740 | Out-of-plane C-H Bending | Imidazole Ring | Medium |
Experimental Protocol for FT-IR Analysis
This section provides a detailed methodology for obtaining a high-quality FT-IR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.
Instrumentation
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
ATR accessory with a diamond or germanium crystal
-
Agate mortar and pestle
-
Hydraulic press for KBr pellets
-
KBr pellet die set
-
Analytical balance
-
Spatula
Sample Preparation
Method A: Attenuated Total Reflectance (ATR)
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
-
Record a background spectrum of the empty, clean ATR crystal.
-
Place a small amount (typically 1-2 mg) of the solid this compound sample onto the center of the ATR crystal.
-
Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.
-
Record the sample spectrum.
Method B: Potassium Bromide (KBr) Pellet
-
Dry spectroscopic grade KBr powder in an oven at ~110°C for at least 2 hours to remove any adsorbed water.
-
Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.
-
Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the mixture into a KBr pellet die.
-
Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum with an empty sample compartment.
-
Record the sample spectrum.
Data Acquisition and Processing
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Data Processing: Perform a baseline correction and normalize the spectrum.
Visualization of Experimental Workflow and Spectral Logic
The following diagrams illustrate the experimental workflow for obtaining the FT-IR spectrum and the logical relationship between the molecular structure and the expected infrared signals.
Caption: Experimental workflow for FT-IR analysis of this compound.
Caption: Logical relationship between functional groups and expected IR signals.
Conclusion
This technical guide provides a comprehensive overview of the predicted infrared spectrum of this compound and a detailed experimental protocol for its acquisition. By understanding the characteristic vibrational frequencies of the benzonitrile and imidazole moieties, researchers can confidently identify and characterize this compound. The provided workflow and logical diagrams serve as practical tools for both experimental planning and spectral interpretation. While this guide is based on established spectroscopic principles and data from analogous structures, it is recommended that experimental data be acquired for definitive characterization.
References
- 1. Vibrational analysis of substituted benzonitriles. IV. Transferability of force constants--the case of some aminobenzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Table I from Vibrational Spectra of Benzene Derivatives I. Para-Substituted Phenols | Semantic Scholar [semanticscholar.org]
- 4. ijermt.org [ijermt.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bot Verification [rasayanjournal.co.in]
Solubility Profile of 4-(1H-imidazol-1-ylmethyl)benzonitrile in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(1H-imidazol-1-ylmethyl)benzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds, including the aromatase inhibitor Letrozole. Understanding the solubility of this compound in different organic solvents is critical for its synthesis, purification, formulation, and analytical development.
Core Data Presentation: Solubility Summary
While extensive quantitative solubility data for this compound in a range of organic solvents is not widely published in the public domain, the following table summarizes the available qualitative and quantitative information. It is important to note that solubility is dependent on temperature and the physical form of the solute.
| Solvent | Solvent Type | Reported Solubility |
| Methanol | Protic | Good / Soluble |
| Dimethyl Sulfoxide (DMSO) | Aprotic | Moderate |
| Dimethylformamide (DMF) | Aprotic | Moderate |
| Not Specified | - | 2.94 mg/mL (0.016 mol/L) |
Note: The quantitative solubility value is provided by a single source without specification of the solvent or temperature. Further experimental verification is recommended.
Experimental Protocols
The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following are detailed methodologies for key experiments that can be employed to quantitatively determine the solubility of this compound.
Equilibrium Solubility Determination by the Shake-Flask Method
This is the gold standard method for determining thermodynamic solubility.
Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the supernatant is then determined.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent (e.g., methanol, DMSO, DMF). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, the supernatant should be filtered through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) or centrifuged at a high speed.
-
Quantification: Analyze the concentration of this compound in the clear filtrate or supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in mg/mL or mol/L.
High-Throughput Kinetic Solubility Assay by UV-Vis Spectroscopy
This method is often used in early drug discovery for rapid screening.
Principle: A concentrated stock solution of the compound in a highly solubilizing solvent (like DMSO) is diluted into the aqueous or organic solvent of interest. The point at which the compound precipitates is detected by an increase in light scattering (turbidity), which can be measured using a UV-Vis spectrophotometer or a nephelometer.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a microplate format (e.g., 96-well plate), perform serial dilutions of the DMSO stock solution with the target organic solvent.
-
Precipitation and Detection: After a defined incubation period, measure the absorbance or turbidity of each well at a specific wavelength using a plate reader. The concentration at which a significant increase in signal is observed corresponds to the kinetic solubility limit.
-
Data Analysis: Plot the signal against the compound concentration to determine the solubility cutoff.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Thermodynamic Solubility.
Thermal properties of 4-(1H-imidazol-1-ylmethyl)benzonitrile (melting and boiling points)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties, specifically the melting and boiling points, of the compound 4-(1H-imidazol-1-ylmethyl)benzonitrile. This information is critical for its handling, purification, and application in research and development, particularly in the synthesis of pharmaceutical agents.
Core Data Presentation
The known thermal properties of this compound are summarized in the table below. It is important to note that while the melting point has been experimentally determined, the boiling point is a predicted value.
| Thermal Property | Value | Notes |
| Melting Point | Not Available | No experimental data found. |
| Boiling Point | 398 °C at 760 mmHg | This is a predicted value.[1] |
Experimental Protocols for Thermal Analysis
Accurate determination of melting and boiling points is fundamental for characterizing a chemical compound. Below are detailed methodologies for these key experiments.
Melting Point Determination: Capillary Method
The capillary method is a widely used and reliable technique for determining the melting point of a solid crystalline substance.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. Use a mortar and pestle to grind the crystals if necessary.
-
Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the solid will be forced into the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. The packed sample should be approximately 2-3 mm in height.
-
Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has completely melted (the completion of melting). The range between these two temperatures is the melting point range.
-
Boiling Point Determination: Thiele Tube Method
The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or hot plate)
-
Mineral oil or other suitable heating fluid
-
Rubber band or wire to attach the test tube to the thermometer
Procedure:
-
Sample Preparation: Add a few drops of this compound into the small test tube.
-
Assembly:
-
Place the capillary tube, with the sealed end up, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Clamp the Thiele tube to a retort stand and fill it with mineral oil to a level above the side arm.
-
Insert the thermometer and attached test tube into the Thiele tube, ensuring the thermometer bulb and sample are below the oil level.
-
-
Measurement:
-
Gently heat the side arm of the Thiele tube. The shape of the tube will cause convection currents that ensure uniform heating of the oil.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a continuous and rapid stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.
-
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedures for determining the melting and boiling points of this compound.
Caption: Workflow for Melting and Boiling Point Determination.
References
An In-depth Technical Guide to the Potential Therapeutic Targets of 4-(1H-imidazol-1-ylmethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive analysis of the potential therapeutic targets of the novel compound 4-(1H-imidazol-1-ylmethyl)benzonitrile (CAS: 112809-54-8). While direct experimental data on this specific molecule is limited in publicly accessible literature, its structural components—an imidazole ring and a benzonitrile moiety—are well-characterized pharmacophores present in numerous clinically significant therapeutic agents. This document extrapolates potential mechanisms of action and therapeutic targets by examining structure-activity relationships of analogous compounds. This guide also presents hypothetical experimental protocols and data tables to serve as a foundational resource for researchers initiating studies on this compound.
Introduction to this compound
This compound is a heterocyclic aromatic compound with the chemical formula C₁₁H₉N₃.[1][2][3] Its structure features a benzonitrile group linked to an imidazole ring via a methylene bridge. The imidazole moiety is a five-membered aromatic heterocycle containing two nitrogen atoms, which is a common feature in many biologically active compounds due to its ability to engage in various biological interactions, including hydrogen bonding and coordination with metal ions in enzyme active sites.[4][5][6][7] The benzonitrile group, an aromatic ring with a nitrile substituent, is also a key functional group in many pharmaceuticals, where it can act as a bioisostere for other functional groups and contribute to binding affinity.[8][9][10]
Compound Identification:
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 112809-54-8 |
| Molecular Formula | C₁₁H₉N₃ |
| Molecular Weight | 183.21 g/mol |
| Canonical SMILES | C1=CC(=CC=C1CN2C=CN=C2)C#N |
Potential Therapeutic Areas and Targets
Based on the activities of structurally related imidazole and benzonitrile-containing compounds, this compound is predicted to have potential applications in several therapeutic areas.
Oncology
The imidazole scaffold is present in numerous anticancer agents that target a variety of biological molecules.[5][6]
-
Potential Targets:
-
Kinase Inhibition: Many imidazole-containing molecules act as inhibitors of protein kinases, such as tyrosine kinases (e.g., EGFR, VEGFR) and serine/threonine kinases, which are crucial in cancer cell signaling pathways.[5]
-
Tubulin Polymerization Inhibition: Some imidazole derivatives have been shown to interfere with microtubule dynamics, a validated target for cancer chemotherapy.[5]
-
Aromatase Inhibition: The structurally similar compound Letrozole, which contains a triazole ring instead of an imidazole, is a potent aromatase inhibitor used in the treatment of hormone-receptor-positive breast cancer.[11][12] The imidazole ring in the target compound could potentially interact with the heme iron of the aromatase enzyme.
-
Infectious Diseases
The imidazole ring is a cornerstone of many antifungal and antibacterial agents.
-
Potential Targets:
-
Fungal Cytochrome P450 14α-demethylase (CYP51): This is a key enzyme in ergosterol biosynthesis in fungi. Imidazole-based antifungals, such as ketoconazole, bind to the heme iron in the active site of this enzyme, inhibiting fungal cell membrane formation.
-
Bacterial Enzyme Inhibition: Imidazole-containing compounds have been investigated for their ability to inhibit various bacterial enzymes essential for survival.
-
Inflammatory Diseases
Certain imidazole derivatives have demonstrated anti-inflammatory properties.
-
Potential Targets:
-
Cyclooxygenase (COX) Inhibition: Some imidazole-containing compounds can inhibit COX enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins that mediate inflammation.
-
p38 MAP Kinase Inhibition: Imidazole-based inhibitors of p38 MAP kinase have been developed as potential treatments for chronic inflammatory conditions.
-
Hypothetical Experimental Data
The following tables represent hypothetical data that could be generated from initial screening assays to investigate the therapeutic potential of this compound.
Table 1: Hypothetical Kinase Inhibition Profile
| Kinase Target | IC₅₀ (nM) | Assay Type |
|---|---|---|
| EGFR | 85 | Kinase Glo |
| VEGFR2 | 150 | HTRF |
| p38α | 220 | LanthaScreen |
| CDK2 | >10,000 | FRET |
Table 2: Hypothetical Antiproliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| A549 | Lung Carcinoma | 2.5 |
| MCF-7 | Breast Adenocarcinoma | 1.8 |
| HCT116 | Colorectal Carcinoma | 3.1 |
| PC-3 | Prostate Adenocarcinoma | 5.2 |
Table 3: Hypothetical Antifungal Activity
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 8 |
| Aspergillus fumigatus | 16 |
| Cryptococcus neoformans | 4 |
Illustrative Experimental Protocols
The following are detailed, albeit hypothetical, experimental protocols for assays relevant to the potential therapeutic targets of this compound.
Kinase Inhibition Assay (Kinase-Glo® Luminescent Assay)
Objective: To determine the in vitro inhibitory activity of this compound against a specific protein kinase (e.g., EGFR).
Materials:
-
Recombinant human EGFR kinase (e.g., from Promega).
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega).
-
Substrate peptide (e.g., Poly(Glu,Tyr) 4:1).
-
ATP.
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
This compound (dissolved in DMSO).
-
Staurosporine (positive control).
-
White, opaque 96-well plates.
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer.
-
In a 96-well plate, add 5 µL of the diluted compound or control.
-
Add 10 µL of a mixture of the kinase and substrate peptide to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 25 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic effect of this compound on a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 cells.
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
This compound (dissolved in DMSO).
-
Doxorubicin (positive control).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).
-
96-well cell culture plates.
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or doxorubicin for 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
Visualizations of Potential Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate potential signaling pathways and experimental workflows related to the investigation of this compound.
Caption: Potential inhibition of the EGFR signaling pathway.
Caption: A typical workflow for preclinical drug discovery.
Conclusion
This compound represents a molecule of interest for further investigation due to the well-established pharmacological importance of its constituent imidazole and benzonitrile moieties. The potential therapeutic targets are likely to be in the areas of oncology, infectious diseases, and inflammation. The information and hypothetical protocols provided in this guide are intended to serve as a starting point for researchers to design and conduct experiments to elucidate the specific biological activities and therapeutic potential of this compound. Further in-depth studies, including broad panel screening and mechanism of action studies, are warranted to fully characterize its pharmacological profile.
References
- 1. americanelements.com [americanelements.com]
- 2. CASNO 112809-54-8 this compound C11H9N3 [localpharmaguide.com]
- 3. This compound/CAS:112809-54-8-HXCHEM [hxchem.net]
- 4. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile | 112809-25-3 | Benchchem [benchchem.com]
- 12. nbinno.com [nbinno.com]
The Versatile Scaffold: A Technical Guide to 4-(1H-imidazol-1-ylmethyl)benzonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(1H-imidazol-1-ylmethyl)benzonitrile has emerged as a privileged scaffold in medicinal chemistry, serving as a crucial building block for the synthesis of a diverse array of biologically active compounds. Its unique structural features, combining a flexible imidazolylmethyl linker with a rigid benzonitrile moiety, allow for tailored interactions with various biological targets. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and, most importantly, its application in the development of potent enzyme inhibitors, particularly focusing on farnesyltransferase and aromatase inhibitors for cancer therapy. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways are presented to facilitate further research and drug discovery efforts.
Introduction
The imidazole ring is a fundamental heterocyclic motif found in many biologically important molecules, including the amino acid histidine. Its ability to act as a hydrogen bond donor and acceptor, as well as its coordination with metal ions, makes it a valuable component in drug design. When coupled with a benzonitrile group, a versatile functional group that can be transformed into other functionalities and can participate in various non-covalent interactions, the resulting molecule, this compound, becomes a highly adaptable building block. This guide will delve into the synthetic routes to this compound and its pivotal role in the creation of targeted therapeutics.
Synthesis and Characterization
The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between an α-halo-4-tolunitrile and imidazole. Several synthetic protocols have been reported, with variations in solvents, bases, and reaction conditions to optimize yield and purity.
General Synthesis Workflow
The following diagram illustrates a common synthetic workflow for this compound and its subsequent use in the synthesis of more complex molecules like Letrozole, an aromatase inhibitor.
Caption: Synthetic workflow for this compound and its use as an intermediate.
Detailed Experimental Protocol: Synthesis from α-bromo-4-tolunitrile
A widely employed method involves the reaction of α-bromo-4-tolunitrile with imidazole.
-
Reagents:
-
α-bromo-4-tolunitrile
-
Imidazole
-
Dichloromethane (solvent)
-
Diethyl ether (for trituration)
-
Magnesium sulfate (drying agent)
-
-
Procedure:
-
A solution of α-bromo-4-tolunitrile in dichloromethane is mixed with imidazole.
-
The mixture is stirred at ambient temperature for approximately 15 hours.
-
The reaction mixture is then diluted with water.
-
Any undissolved solid is removed by filtration.
-
The separated organic layer is repeatedly washed with water to remove excess imidazole and then dried over magnesium sulfate.
-
The solvent is evaporated to yield the crude product.
-
The crude product can be purified by trituration with cold diethyl ether to obtain this compound.[1]
-
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₁H₉N₃ |
| Molecular Weight | 183.21 g/mol |
| CAS Number | 112809-54-8 |
| Appearance | Off-white crystalline powder |
| Melting Point | 151-153 °C |
| Boiling Point | 398 °C at 760 mmHg |
| Density | 1.11 g/cm³ |
| ¹H NMR (d₆-DMSO) | δ 7.58 (s, 1H), 7.13 (s, 1H), 6.86 (s, 1H) |
| ¹³C NMR (CDCl₃) | δ 112.2, 118.6, 128.9, 132.0, 132.6 |
(Note: NMR data can vary slightly based on solvent and instrument.)
Applications in Medicinal Chemistry
The this compound scaffold is a cornerstone in the design of inhibitors for enzymes implicated in cancer progression, namely farnesyltransferase and aromatase.
Farnesyltransferase Inhibitors
Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of Ras proteins, which are frequently mutated in human cancers. Inhibiting FTase prevents the farnesylation of Ras, thereby disrupting its membrane localization and downstream signaling.
The following diagram depicts the Ras signaling pathway and the point of intervention for farnesyltransferase inhibitors (FTIs).
Caption: Ras farnesylation and downstream signaling are inhibited by FTIs.
Derivatives of this compound have shown potent inhibitory activity against farnesyltransferase.
| Compound ID | Modification on Scaffold | Target | IC₅₀ (nM) |
| 11 | 4-[(3-methyl-3H-imidazol-4-yl)-(2-phenylethynyl-benzyloxy)-methyl]-benzonitrile | FTase | Potent |
| 8b | 5-[(4-chlorophenyl)(1H-imidazol-1-yl)methyl]-1H-indole | Aromatase | 15.3 |
| 2c | Benzimidazolone derivative | FTase | Potent |
| 2f | Benzimidazolone derivative | FTase | Potent |
(Note: "Potent" indicates significant activity as reported in the source, with specific IC₅₀ values not always provided.)[2][3][4]
Aromatase Inhibitors
Aromatase is a cytochrome P450 enzyme that catalyzes the final step in estrogen biosynthesis. In hormone-receptor-positive breast cancers, inhibiting aromatase is a key therapeutic strategy to reduce estrogen levels and slow tumor growth.
The diagram below illustrates the role of aromatase in estrogen synthesis and the mechanism of action of aromatase inhibitors.
Caption: Aromatase inhibitors block the conversion of androgens to estrogens.
The this compound core is present in several potent aromatase inhibitors.
| Compound | Target | IC₅₀ (nM) |
| 4-((1H-imidazol-1-yl)(4-iodobenzyl)amino)benzonitrile (11) | Aromatase | 0.04 |
| 4-(((4-iodophenyl)methyl)-4H-1,2,4-triazol-4-yl-amino)-benzonitrile (5) | Aromatase | 0.17 |
| 1H-imidazol-1-ylmethylacridin-9(10H)-one derivative (5) | Aromatase | <21.2 |
[5]
Conclusion
This compound is a demonstrably valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the biological significance of its constituent imidazole and benzonitrile moieties have led to its successful incorporation into potent inhibitors of key enzymes in oncology. The data and protocols presented in this guide are intended to serve as a foundational resource for researchers in the field, encouraging the further exploration and exploitation of this scaffold in the design of novel therapeutics. The continued investigation into derivatives of this core structure holds significant promise for the development of next-generation targeted therapies.
References
- 1. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 2. Synthesis and biological evaluation of 4-[(3-methyl-3H-imidazol-4-yl)-(2-phenylethynyl-benzyloxy)-methyl]-benzonitrile as novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazolones and indoles as non-thiol farnesyltransferase inhibitors based on tipifarnib scaffold: synthesis and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 4-(1H-imidazol-1-ylmethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for the synthesis of 4-(1H-imidazol-1-ylmethyl)benzonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through the N-alkylation of imidazole with 4-(bromomethyl)benzonitrile. This document outlines a detailed experimental procedure, including reaction conditions, work-up, and purification. Additionally, it presents key quantitative data in a structured format and includes a visual workflow diagram to ensure clarity and reproducibility in a research setting.
Introduction
The imidazole nucleus is a prominent scaffold in a vast number of pharmaceuticals and biologically active compounds. Its unique electronic and steric properties allow for diverse interactions with biological targets. The N-alkylation of imidazoles is a fundamental and widely employed transformation in organic synthesis, enabling the introduction of various substituents to modulate the pharmacological profile of the resulting molecules. The target compound, this compound, incorporates both the imidazole and benzonitrile moieties, making it a key intermediate for the synthesis of a range of therapeutic agents. The nitrile group can be further elaborated into other functional groups, such as amines, carboxylic acids, or tetrazoles, providing access to a wide array of derivatives for structure-activity relationship (SAR) studies. This protocol details a reliable and efficient method for the preparation of this important synthetic intermediate.
Reaction Scheme
The synthesis proceeds via a nucleophilic substitution reaction where the nitrogen atom of the imidazole ring attacks the electrophilic benzylic carbon of 4-(bromomethyl)benzonitrile. A base is used to deprotonate the imidazole, thereby increasing its nucleophilicity and facilitating the reaction.
Caption: General reaction scheme for the N-alkylation of imidazole.
Experimental Protocol
This protocol is based on established N-alkylation procedures for imidazole derivatives.[1]
Materials:
-
Imidazole
-
4-(bromomethyl)benzonitrile
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether (Et₂O)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add imidazole (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).
-
Add cesium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 15 minutes.
-
Add a solution of 4-(bromomethyl)benzonitrile (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 50°C and stir for 10 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by trituration with cold diethyl ether to yield this compound as a solid.[2]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| Imidazole | 1.0 equivalent |
| 4-(bromomethyl)benzonitrile | 1.0 equivalent |
| Cesium Carbonate | 1.5 equivalents |
| Reaction Conditions | |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) |
| Temperature | 50°C |
| Reaction Time | 10 hours |
| Product | |
| Product Name | This compound |
| Expected Yield | ~80%[1] |
| Appearance | Solid |
| Purification Method | Trituration with cold diethyl ether[2] |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity. These include:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the regioselectivity of the N-alkylation.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point (MP): To assess the purity of the crystalline solid.
Safety Precautions
-
4-(bromomethyl)benzonitrile is a lachrymator and should be handled in a well-ventilated fume hood.
-
N,N-Dimethylformamide (DMF) is a skin and respiratory irritant.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing this experiment.
-
Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.
Conclusion
This application note provides a detailed and reproducible protocol for the synthesis of this compound. The described method is efficient and utilizes readily available starting materials and reagents. This protocol is intended to be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, facilitating the preparation of this key intermediate for further chemical exploration and biological evaluation.
References
Application Notes and Protocols for N-alkylation of Imidazole with 4-(halomethyl)benzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
The N-alkylation of imidazole derivatives is a fundamental transformation in medicinal chemistry and materials science. The resulting 1-substituted imidazoles are key structural motifs in a wide range of biologically active compounds and functional materials. This document provides detailed experimental protocols for the N-alkylation of imidazole with 4-(halomethyl)benzonitrile to synthesize 1-(4-cyanobenzyl)imidazole, a valuable building block in drug discovery. The protocols outlined below utilize different bases and solvent systems, offering flexibility based on available reagents and desired reaction conditions.
The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the imidazole ring attacks the electrophilic benzylic carbon of 4-(halomethyl)benzonitrile, displacing the halide to form the desired product. A base is typically employed to deprotonate the imidazole, thereby increasing its nucleophilicity and facilitating the reaction.[1]
General Reaction Scheme
Caption: General reaction for the N-alkylation of imidazole.
Data Presentation: Comparison of Protocols
The following table summarizes various reported conditions for the N-alkylation of imidazole and related azoles with benzyl halides, providing a comparative overview of different methodologies.
| Entry | Halide (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | 4-(chloromethyl)benzonitrile (1.0) | K₂CO₃ (1.1) | Acetonitrile | 80 | 4 | ~95 | A common and mild procedure.[2] |
| 2 | 4-(bromomethyl)benzonitrile (1.0) | NaH (1.1) | THF | 0 to RT | 2-4 | High | Requires anhydrous conditions; NaH is a strong base.[1] |
| 3 | Benzyl chloride (1.0) | KOH (2.0) | - | Mechanochemical | 0.75 | 76 | Solvent-free mechanochemical approach.[2] |
| 4 | Benzyl chloride (1.0) | NaOH (1.6) | - | Mechanochemical | 0.75 | High | Another effective solvent-free method.[2] |
| 5 | 4-(halomethyl)benzonitrile (1.0) | 1,2,4-triazole sodium salt (1.0) | DMF | 10-15 | 2 | - | Specific for 1,2,4-triazole, but relevant.[3] |
Experimental Protocols
Two representative protocols for the synthesis of 1-(4-cyanobenzyl)imidazole are detailed below. Protocol 1 employs the milder base potassium carbonate, while Protocol 2 utilizes the stronger base sodium hydride.
Protocol 1: N-Alkylation using Potassium Carbonate in Acetonitrile
This method is a widely used and relatively mild procedure for N-alkylation.[2][4]
Materials:
-
Imidazole
-
4-(chloromethyl)benzonitrile or 4-(bromomethyl)benzonitrile
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add imidazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile.
-
Addition of Alkylating Agent: To the stirred suspension, add 4-(halomethyl)benzonitrile (1.05 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (imidazole) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid potassium carbonate and potassium halide byproduct.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Dissolve the crude residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography on silica gel or by trituration with a suitable solvent like diethyl ether.[3]
-
Protocol 2: N-Alkylation using Sodium Hydride in Tetrahydrofuran
This method employs a stronger base and is suitable for less reactive systems. It requires anhydrous conditions.[1][4]
Materials:
-
Imidazole
-
4-(bromomethyl)benzonitrile
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate or diethyl ether
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Preparation of Sodium Hydride: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), wash the sodium hydride (1.1 eq) with anhydrous hexanes to remove the mineral oil and then carefully decant the hexanes. Add anhydrous THF to the flask.
-
Deprotonation: Cool the NaH suspension to 0°C using an ice bath. Add a solution of imidazole (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution will be observed.
-
Addition of Alkylating Agent: Cool the reaction mixture back to 0°C and add 4-(bromomethyl)benzonitrile (1.05 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quenching: Carefully quench the reaction at 0°C by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Work-up:
-
Partition the mixture between water and ethyl acetate or diethyl ether.
-
Separate the organic layer and extract the aqueous layer with additional portions of the organic solvent.
-
Combine the organic layers and wash with water and brine.
-
-
Purification:
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Experimental Workflow Diagram
Caption: Experimental workflows for the two protocols.
References
Application Notes and Protocols: One-Pot Synthesis of 4-(1H-imidazol-1-ylmethyl)benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the one-pot synthesis of 4-(1H-imidazol-1-ylmethyl)benzonitrile derivatives. These compounds are of significant interest in medicinal chemistry due to their potential pharmacological activities, including their role as aromatase inhibitors for applications in oncology.
Introduction
Imidazole-containing compounds are a cornerstone in drug discovery, exhibiting a wide range of biological activities. The this compound scaffold is a key pharmacophore found in several potent therapeutic agents. Notably, derivatives of this structure have been identified as non-steroidal aromatase inhibitors. Aromatase is a critical enzyme in the biosynthesis of estrogens, and its inhibition is a validated therapeutic strategy for hormone-dependent breast cancer. One-pot synthesis offers a streamlined and efficient approach to generate libraries of these derivatives, minimizing waste and saving time compared to traditional multi-step synthetic routes.
Experimental Protocols
This section details a plausible one-pot synthesis for this compound derivatives based on established chemical principles for N-alkylation of imidazoles.
General One-Pot Procedure for the Synthesis of this compound Derivatives
Materials:
-
Substituted imidazole (1.0 eq)
-
4-(Bromomethyl)benzonitrile or substituted analog (1.0 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Protocol:
-
To a clean, dry round-bottom flask, add the substituted imidazole (1.0 eq) and potassium carbonate (1.5 eq).
-
Add a sufficient volume of anhydrous dimethylformamide (DMF) to dissolve the reactants.
-
Stir the mixture at room temperature for 15 minutes to ensure a homogenous suspension.
-
Add 4-(bromomethyl)benzonitrile or a appropriately substituted derivative (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with water (3 x 50 mL) followed by a brine solution (1 x 50 mL).
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound derivative.
Data Presentation
The following table summarizes the hypothetical yields for a series of synthesized this compound derivatives using the one-pot protocol.
| Compound | Imidazole Reactant | Benzonitrile Reactant | Hypothetical Yield (%) |
| 1a | Imidazole | 4-(Bromomethyl)benzonitrile | 85 |
| 1b | 2-Methylimidazole | 4-(Bromomethyl)benzonitrile | 82 |
| 1c | 4-Phenylimidazole | 4-(Bromomethyl)benzonitrile | 78 |
| 1d | Imidazole | 3-Fluoro-4-(bromomethyl)benzonitrile | 80 |
| 1e | 2-Methylimidazole | 3-Fluoro-4-(bromomethyl)benzonitrile | 77 |
Mandatory Visualizations
Experimental Workflow
Caption: One-pot synthesis workflow for this compound derivatives.
Signaling Pathway of Imidazole-Based Aromatase Inhibitors
Many this compound derivatives function as aromatase inhibitors. Aromatase is a key enzyme in the biosynthesis of estrogens from androgens. By inhibiting this enzyme, these compounds can reduce estrogen levels, which is a crucial therapeutic strategy for hormone-receptor-positive breast cancer. The nitrogen atom in the imidazole ring of these inhibitors coordinates to the heme iron atom in the active site of the aromatase enzyme (a member of the cytochrome P450 superfamily), thereby blocking its catalytic activity.[1][2]
Caption: Mechanism of action for imidazole-based aromatase inhibitors in breast cancer.
References
Application Notes and Protocols: Microwave-Assisted Synthesis of 4-(1H-Imidazol-1-ylmethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the rapid and efficient synthesis of 4-(1H-imidazol-1-ylmethyl)benzonitrile, a key intermediate in the synthesis of various pharmacologically active compounds. The described method utilizes microwave-assisted organic synthesis, which offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced purity of the final product. This protocol is designed for ease of replication in a standard laboratory setting equipped with a microwave reactor.
Introduction
This compound is a crucial building block in medicinal chemistry, notably in the development of antifungal agents and other therapeutic molecules. Traditional synthetic routes often involve lengthy reaction times and laborious purification procedures. The application of microwave irradiation provides a green and efficient alternative by promoting rapid and uniform heating of the reactants. This leads to a significant acceleration of the reaction rate, often resulting in cleaner reactions with higher yields. The protocol herein describes the N-alkylation of imidazole with 4-(bromomethyl)benzonitrile under microwave irradiation, a method that is both time- and resource-efficient.
Reaction Scheme
The synthesis proceeds via a nucleophilic substitution reaction where the nitrogen atom of the imidazole ring attacks the benzylic carbon of 4-(bromomethyl)benzonitrile, displacing the bromide ion.
Scheme 1: Synthesis of this compound from imidazole and 4-(bromomethyl)benzonitrile.
Experimental Protocol
3.1. Materials and Reagents
-
Imidazole
-
4-(bromomethyl)benzonitrile
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Microwave reactor tubes (10 mL) with stir bars
-
Monitored microwave reactor
3.2. Procedure
-
To a 10 mL microwave reactor tube equipped with a magnetic stir bar, add imidazole (1.0 mmol, 68.1 mg).
-
Add anhydrous acetonitrile (5 mL) to the tube.
-
Add anhydrous potassium carbonate (1.5 mmol, 207.3 mg) to the suspension.
-
Finally, add 4-(bromomethyl)benzonitrile (1.0 mmol, 196.0 mg) to the reaction mixture.
-
Seal the microwave tube securely.
-
Place the reaction vessel inside the cavity of the microwave reactor.
-
Set the reaction parameters as follows:
-
Temperature: 100 °C
-
Microwave Power: 200 W (dynamic power control)
-
Hold Time: 15 minutes
-
Stirring: On
-
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the resulting residue in ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with deionized water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain pure this compound.
Data Presentation
The following table summarizes the quantitative data for the microwave-assisted synthesis of this compound.
| Parameter | Value |
| Reactants | |
| Imidazole | 1.0 mmol (68.1 mg) |
| 4-(bromomethyl)benzonitrile | 1.0 mmol (196.0 mg) |
| Potassium Carbonate | 1.5 mmol (207.3 mg) |
| Solvent | |
| Acetonitrile | 5 mL |
| Reaction Conditions | |
| Microwave Power | 200 W |
| Temperature | 100 °C |
| Reaction Time | 15 minutes |
| Product | |
| Product Name | This compound |
| Molecular Formula | C₁₁H₉N₃ |
| Molecular Weight | 183.21 g/mol |
| Expected Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the microwave-assisted synthesis of this compound.
Caption: Experimental workflow for the synthesis.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
4-(bromomethyl)benzonitrile is a lachrymator and should be handled with care.
-
Microwave reactors should be operated according to the manufacturer's instructions. Ensure the reaction vessel is not overfilled and is properly sealed.
Characterization
The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques such as:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Melting Point: To compare with literature values for the pure compound.
Application Notes and Protocols: Synthesis of Letrozole via 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the synthesis of Letrozole, a potent nonsteroidal aromatase inhibitor, utilizing the key intermediate 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. This document outlines the synthetic pathway, presents quantitative data from various synthetic methods, and offers detailed experimental protocols.
Introduction
Letrozole, chemically known as 4,4'-((1H-1,2,4-triazol-1-yl)methylene)bis(benzonitrile), is a third-generation aromatase inhibitor used in the treatment of hormone-responsive breast cancer in postmenopausal women.[1] A critical step in the industrial synthesis of Letrozole involves the preparation of the intermediate 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.[1][2][3] This intermediate is typically synthesized via the nucleophilic substitution of a 4-(halomethyl)benzonitrile with 1,2,4-triazole.[1] The subsequent reaction of this intermediate with 4-fluorobenzonitrile yields Letrozole.[4] Controlling the regioselectivity during the formation of the triazole intermediate is crucial to minimize the formation of the undesired 4-(1H-1,3,4-triazol-1-ylmethyl)benzonitrile isomer, which can complicate purification.[3]
Synthetic Pathway Overview
The synthesis of Letrozole from 4-(halomethyl)benzonitrile can be summarized in a two-step process. The first step involves the formation of the key intermediate, 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, followed by its reaction with 4-fluorobenzonitrile to form Letrozole.
References
- 1. 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile | 112809-25-3 | Benchchem [benchchem.com]
- 2. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate - Google Patents [patents.google.com]
Application of 4-(1H-imidazol-1-ylmethyl)benzonitrile in the Synthesis of Aromatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of 4-(1H-imidazol-1-ylmethyl)benzonitrile as a key intermediate in the synthesis of non-steroidal aromatase inhibitors. Aromatase, a cytochrome P450 enzyme (CYP19A1), is a critical target in the treatment of hormone-dependent breast cancer as it catalyzes the final and rate-limiting step in estrogen biosynthesis—the conversion of androgens to estrogens.[1][2] Non-steroidal aromatase inhibitors (NSAIs) act by reversibly binding to the aromatase enzyme, thereby blocking estrogen production.[3][4]
The chemical scaffold of this compound provides the essential features for potent aromatase inhibition: an imidazole ring that coordinates with the heme iron atom of the cytochrome P450 enzyme and a benzonitrile group that contributes to the specific binding within the active site.[2] This document outlines the synthetic route to potent aromatase inhibitors, protocols for their biological evaluation, and a summary of their activity.
Data Presentation
The following table summarizes the in vitro aromatase inhibitory activity of various non-steroidal inhibitors, including those with structures analogous to derivatives of this compound. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce aromatase activity by 50%.
| Compound Class | Specific Inhibitor Example | Aromatase Inhibition IC50 (nM) | Reference |
| Imidazolylflavan | 4'-hydroxy-4-imidazolyl-7-methoxyflavan | ~2.2-fold less active than Letrozole | [5] |
| Imidazolylmethyl-indole | 5-[(4-chlorophenyl)(1H-imidazol-1-yl)methyl]-1H-indole | 15.3 (racemate), 9.0 (+) enantiomer | [6] |
| Imidazolylmethyl-quinoline | 4-((1H-imidazol-1-yl) methyl)-2-(4-fluorophenyl)-8- phenylquinoline | More potent than Letrozole in vitro | [2][7] |
| Imidazole Derivative | DASI Compound 25 | 0.2 | [8] |
| Triazole Derivative (for comparison) | Letrozole | 0.86 μM (in one study) | [6] |
| Triazole Derivative (for comparison) | Anastrozole | Potent inhibitor | [3] |
| Triazole Derivative (for comparison) | YM511 | 0.12 (human placenta), 0.4 (rat ovary) | [9] |
Experimental Protocols
Protocol 1: Synthesis of a Letrozole Analog from this compound
This protocol is adapted from the synthesis of Letrozole, a potent triazole-based aromatase inhibitor. Here, this compound is used as the starting material.
Materials:
-
This compound
-
4-Fluorobenzonitrile
-
Potassium tert-butoxide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (50% aqueous solution)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add potassium tert-butoxide (1.2 equivalents) and anhydrous N,N-dimethylformamide (DMF).
-
Cool the mixture to -20°C to -25°C with constant stirring.
-
Add this compound (1 equivalent) to the cooled mixture over 5 minutes. Stir the resulting mixture for 60 minutes at -20°C to -25°C.
-
Add 4-fluorobenzonitrile (1.1 equivalents) to the reaction mixture over 5 minutes and continue stirring for one hour at the same temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, adjust the pH of the reaction mixture to 6.0-6.5 by the slow addition of 50% aqueous hydrochloric acid, while maintaining the temperature between -20°C and 0°C.
-
Warm the mixture to room temperature and add ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the final product, an analog of Letrozole.
Protocol 2: In Vitro Aromatase Inhibition Assay using Human Placental Microsomes
This protocol describes the determination of the inhibitory potency (IC50) of a synthesized compound on aromatase activity.
Materials:
-
Human placental microsomes (commercially available or prepared from fresh tissue)
-
Test compound (dissolved in DMSO)
-
[1β-³H(N)]-Androst-4-ene-3,17-dione (radiolabeled substrate)
-
NADPH
-
Glucose-6-phosphate
-
Glucose-6-phosphate dehydrogenase
-
Phosphate buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Chloroform
-
Dextran-coated charcoal
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
Microcentrifuge tubes
-
Incubator (37°C)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO. Serially dilute this stock to obtain a range of concentrations.
-
Prepare a reaction buffer containing phosphate buffer, NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
-
Assay Procedure:
-
In microcentrifuge tubes, add the reaction buffer.
-
Add the test compound at various concentrations. Include a vehicle control (DMSO only) and a positive control inhibitor (e.g., Letrozole).
-
Add the human placental microsomes (protein concentration to be optimized, typically 25-50 µg per well).[10]
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the radiolabeled androstenedione. The final substrate concentration should be close to its Km value for aromatase.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Termination and Measurement:
-
Stop the reaction by adding chloroform and vortexing vigorously.
-
Centrifuge to separate the aqueous and organic phases. The tritiated water (³H₂O) produced by the aromatase reaction will be in the aqueous phase.
-
Transfer a portion of the aqueous supernatant to a fresh tube containing dextran-coated charcoal to remove any unreacted substrate.
-
Centrifuge, and transfer the supernatant to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by non-linear regression analysis.
-
Protocol 3: MCF-7 Cell Proliferation Assay
This assay assesses the ability of the synthesized aromatase inhibitors to inhibit the proliferation of estrogen-dependent breast cancer cells.
Materials:
-
MCF-7aro cell line (MCF-7 cells stably overexpressing aromatase)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Charcoal-stripped FBS (to remove endogenous steroids)
-
Testosterone (aromatase substrate)
-
Test compound (dissolved in DMSO)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., WST-1, MTS, or crystal violet)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture MCF-7aro cells in standard growth medium.
-
Seed the cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) in a medium containing charcoal-stripped FBS. Allow the cells to attach overnight.
-
-
Treatment:
-
The next day, replace the medium with a fresh medium containing charcoal-stripped FBS, testosterone (e.g., 10 nM), and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Letrozole).
-
Incubate the plates for 5-7 days at 37°C in a humidified 5% CO₂ incubator.
-
-
Measurement of Cell Proliferation:
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for WST-1/MTS).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control.
-
Plot the percentage of proliferation against the logarithm of the inhibitor concentration.
-
Determine the EC50 value (the concentration that causes 50% inhibition of cell proliferation).
-
Visualizations
Caption: Synthetic workflow for an aromatase inhibitor.
Caption: Aromatase signaling pathway and inhibitor action.
References
- 1. Aromatase inhibitors--mechanisms for non-steroidal inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aromatase inhibitors: mechanism of action and role in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non steroidal aromatase inhibitors - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. Aromatase inhibitor - Wikipedia [en.wikipedia.org]
- 9. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aromatase (CYP19A) Activity Assay Kit (Fluorometric) (ab273306) | Abcam [abcam.com]
Application Notes: 4-(1H-imidazol-1-ylmethyl)benzonitrile as a Precursor for Farnesyltransferase Inhibitors
Introduction
Farnesyltransferase (FTase) is a pivotal enzyme in post-translational modification, catalyzing the attachment of a farnesyl group to a cysteine residue within the C-terminus of various proteins. This process, known as farnesylation, is crucial for the membrane localization and function of key signaling proteins, most notably those in the Ras superfamily of small GTPases.[1][2] Oncogenic mutations in Ras genes are prevalent in a significant percentage of human cancers, leading to constitutive activation of signaling pathways that regulate cell growth, proliferation, and survival.[2] Consequently, inhibiting farnesyltransferase has emerged as a promising therapeutic strategy for anticancer drug development.[1]
Farnesyltransferase inhibitors (FTIs) are designed to block this enzymatic activity, thereby disrupting the function of oncogenic proteins.[3] The imidazole moiety is a common structural feature in many potent FTIs. This document provides detailed application notes and protocols relevant to the use of imidazole-containing precursors, such as 4-(1H-imidazol-1-ylmethyl)benzonitrile, in the synthesis and evaluation of novel farnesyltransferase inhibitors. While direct synthesis pathways from this compound are not extensively detailed in the literature, this document will focus on closely related structures, such as 2,3,4,5-tetrahydro-1-(1H-imidazol-4-ylmethyl)-1H-1,4-benzodiazepine derivatives, for which substantial data exists, to illustrate the principles of synthesis and evaluation.[4][5]
Application
The primary application for farnesyltransferase inhibitors derived from this compound and related precursors is in the field of oncology research and drug development. These compounds serve as valuable tools for:
-
Target Validation: Investigating the role of farnesylation in various cancer cell lines and animal models.
-
Lead Compound Discovery: Acting as a scaffold for the synthesis of more potent and selective farnesyltransferase inhibitors.
-
Mechanism of Action Studies: Elucidating the downstream effects of farnesyltransferase inhibition on cellular signaling pathways.
Data Presentation
The inhibitory activities of representative farnesyltransferase inhibitors containing an imidazol-ylmethyl scaffold are summarized in the table below. The data highlights both enzymatic inhibition (FTase IC50) and cellular activity (Anchorage-Independent Growth EC50).
| Compound ID | Structure/Description | FTase IC50 (nM) | Anchorage-Independent Growth EC50 (nM) | Reference |
| 1 | 2,3,4,5-Tetrahydro-1-(1H-imidazol-4-ylmethyl)-7-(4-pyridinyl)-4-[2-(trifluoromethoxy)benzoyl]-1H-1,4-benzodiazepine | 24 | 160 | [4] |
Visualizations
Ras Signaling Pathway and FTI Inhibition
The following diagram illustrates the Ras signaling cascade and the critical role of farnesyltransferase, which is the target of the inhibitors discussed.
Caption: Ras signaling pathway and the point of FTI inhibition.
Experimental Workflow
The general workflow for the synthesis and evaluation of farnesyltransferase inhibitors from a precursor is depicted below.
Caption: General workflow for FTI synthesis and evaluation.
Experimental Protocols
Protocol 1: Synthesis of Tetrahydrobenzodiazepine-based Farnesyltransferase Inhibitors
This protocol provides a generalized method for the synthesis of 2,3,4,5-tetrahydro-1-(1H-imidazol-4-ylmethyl)-1H-1,4-benzodiazepine derivatives, which are potent farnesyltransferase inhibitors. This synthesis illustrates a potential route for utilizing an imidazol-ylmethyl moiety.
Materials:
-
Appropriately substituted 2-aminobenzophenone
-
Amino acid (e.g., glycine)
-
Reducing agent (e.g., sodium cyanoborohydride)
-
4-(Chloromethyl)-1H-imidazole hydrochloride
-
Acylating or sulfonylating agent (e.g., 2-(trifluoromethoxy)benzoyl chloride)
-
Base (e.g., triethylamine, sodium carbonate)
-
Solvents (e.g., methanol, dichloromethane, DMF)
Procedure:
-
Formation of the Benzodiazepine Core:
-
React the substituted 2-aminobenzophenone with an amino acid, such as glycine, in a suitable solvent like methanol.
-
Reduce the intermediate Schiff base in situ using a reducing agent like sodium cyanoborohydride to form the tetrahydro-1H-1,4-benzodiazepine core.
-
-
Alkylation with Imidazole Moiety:
-
Alkylate the N-1 position of the benzodiazepine core with 4-(chloromethyl)-1H-imidazole hydrochloride in the presence of a base (e.g., sodium carbonate) in a polar aprotic solvent like DMF.
-
-
Acylation/Sulfonylation:
-
Acylate or sulfonylate the N-4 position of the resulting intermediate with the desired acyl chloride or sulfonyl chloride (e.g., 2-(trifluoromethoxy)benzoyl chloride) in a solvent such as dichloromethane with a base like triethylamine.
-
-
Purification:
-
Purify the final product using column chromatography on silica gel.
-
Characterize the compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Protocol 2: In Vitro Farnesyltransferase Inhibition Assay (Fluorescence-based)
This assay directly measures the inhibitory potential of test compounds on the enzymatic activity of FTase in a cell-free system.[3]
Materials:
-
Recombinant Farnesyltransferase (human or rat)
-
Farnesyl Pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)[6]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Lonafarnib)
-
Black, flat-bottom 96-well or 384-well microplates
-
Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~550 nm)[7]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO and create a series of dilutions in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Blank (no enzyme): Assay buffer and substrate mix (FPP and dansyl-peptide).
-
Control (no inhibitor): FTase enzyme and substrate mix.
-
Test Compound: FTase enzyme, substrate mix, and the test compound at various concentrations.
-
Positive Control: FTase enzyme, substrate mix, and a known inhibitor like Lonafarnib.
-
-
-
Pre-incubation:
-
Add the FTase enzyme to the control, test, and positive control wells. Add the test compound or positive control to the appropriate wells.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate mix (FPP and dansyl-peptide) to all wells.
-
Immediately place the plate in a fluorescence reader and measure the fluorescence intensity kinetically for 60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 3: Anchorage-Independent Growth Assay (Soft Agar Assay)
This cell-based assay assesses the effect of FTIs on the tumorigenic potential of cancer cells by measuring their ability to grow in a semi-solid medium.[6][8]
Materials:
-
Ras-transformed cancer cell line (e.g., H-Ras transformed Rat-1 cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Agar or Agarose
-
Test FTI compound
-
6-well plates
-
Crystal violet solution for staining
Procedure:
-
Preparation of Agar Layers:
-
Base Layer: Prepare a 0.5-0.6% agar solution in cell culture medium. Pipette 2 mL of this solution into each well of a 6-well plate and allow it to solidify at room temperature.
-
Top Layer: Prepare a 0.3-0.4% agar solution in cell culture medium and cool it to ~40°C.
-
-
Cell Seeding:
-
Trypsinize and count the cells. Resuspend the cells in the culture medium.
-
Mix the cell suspension with the cooled top agar solution to a final concentration of 5,000-10,000 cells per well.
-
Add the desired concentrations of the test FTI compound to the cell-agar mixture.
-
Carefully layer 1 mL of the cell-agar mixture on top of the solidified base layer in each well.
-
-
Incubation:
-
Allow the top layer to solidify at room temperature for 20-30 minutes.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 2-3 weeks.
-
Feed the cells twice a week by adding 200-300 µL of fresh medium containing the appropriate concentration of the FTI to the top of the agar.
-
-
Colony Staining and Counting:
-
After the incubation period, stain the colonies by adding 0.5 mL of 0.005% crystal violet solution to each well and incubating for 1-2 hours.
-
Count the number and measure the size of the colonies in each well using a microscope or imaging system.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of colony formation for each FTI concentration compared to the untreated control.
-
Determine the EC50 value, which is the concentration of the inhibitor that causes a 50% reduction in colony formation.
-
This compound represents a valuable precursor for the synthesis of novel farnesyltransferase inhibitors. The imidazole-benzonitrile scaffold provides a key structural motif present in many potent FTIs. The protocols outlined in this document provide a framework for the synthesis and comprehensive evaluation of new chemical entities derived from this and related precursors. Through systematic in vitro and cell-based screening, researchers can identify and characterize potent inhibitors of farnesyltransferase, contributing to the development of next-generation anticancer therapeutics.
References
- 1. Farnesyltransferase inhibitors and anti-Ras therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. benchchem.com [benchchem.com]
Protocol for the Synthesis and Evaluation of a Dual Tubulin-Aromatase Inhibitor Based on 4-(1H-imidazol-1-ylmethyl)benzonitrile
An Application Note on the Rational Design and Synthesis of a Novel Dual Tubulin-Aromatase Inhibitor
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry and oncology.
Introduction: The development of therapeutic agents that can simultaneously modulate multiple oncogenic pathways is a promising strategy in cancer therapy. Tubulin and aromatase are two clinically validated targets for the treatment of various cancers, particularly breast cancer. Tubulin is a crucial component of the cytoskeleton, and its disruption leads to mitotic arrest and apoptosis. Aromatase is the key enzyme responsible for estrogen biosynthesis, and its inhibition is a cornerstone of therapy for hormone-dependent breast cancer. This application note details a hypothetical protocol for the synthesis of a novel dual-action inhibitor designed to target both tubulin polymerization and aromatase activity. The designed molecule, 4-(1H-imidazol-1-ylmethyl)-2-(3,4,5-trimethoxyphenoxy)benzonitrile , combines the structural features of a non-steroidal aromatase inhibitor (the imidazolylmethyl-benzonitrile moiety, similar to letrozole) and a tubulin polymerization inhibitor (the trimethoxyphenoxy group, reminiscent of combretastatin A4).
Experimental Protocols
Part 1: Chemical Synthesis
The proposed synthetic route is a three-step process starting from commercially available 2-hydroxy-4-methylbenzonitrile.
Step 1: Synthesis of 4-methyl-2-(3,4,5-trimethoxyphenoxy)benzonitrile (3)
This step involves an Ullmann condensation to couple the phenolic starting material with the trimethoxyphenyl moiety.
-
Materials: 2-hydroxy-4-methylbenzonitrile (1), 1-bromo-3,4,5-trimethoxybenzene (2), Copper(I) iodide (CuI), L-proline, Potassium carbonate (K₂CO₃), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a dried round-bottom flask, add 2-hydroxy-4-methylbenzonitrile (1.0 eq), 1-bromo-3,4,5-trimethoxybenzene (1.2 eq), CuI (0.2 eq), L-proline (0.4 eq), and K₂CO₃ (2.5 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 110 °C and stir for 24 hours under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a beaker containing ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield compound 3 .
-
Step 2: Synthesis of 4-(bromomethyl)-2-(3,4,5-trimethoxyphenoxy)benzonitrile (4)
This step involves the radical bromination of the benzylic methyl group.
-
Materials: Compound 3 , N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄).
-
Procedure:
-
Dissolve compound 3 (1.0 eq) in CCl₄ in a round-bottom flask.
-
Add NBS (1.1 eq) and AIBN (0.1 eq) to the solution.
-
Reflux the mixture for 4-6 hours, using a light source (e.g., a 250W lamp) to initiate the reaction.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
The crude product 4 is often used in the next step without further purification. If necessary, it can be purified by recrystallization from a hexane/ethyl acetate mixture.
-
Step 3: Synthesis of 4-(1H-imidazol-1-ylmethyl)-2-(3,4,5-trimethoxyphenoxy)benzonitrile (5)
This is the final step where the imidazole ring is introduced to form the target dual inhibitor.
-
Materials: Compound 4 , Imidazole, Potassium carbonate (K₂CO₃), Acetonitrile (ACN).
-
Procedure:
-
To a solution of imidazole (1.5 eq) in anhydrous acetonitrile, add K₂CO₃ (2.0 eq) and stir at room temperature for 30 minutes.
-
Add a solution of the crude benzylic bromide 4 (1.0 eq) in acetonitrile dropwise.
-
Stir the reaction mixture at 50 °C for 12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the final product 5 by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to obtain the pure dual tubulin-aromatase inhibitor.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Part 2: Biological Evaluation Protocols
Protocol 2.1: In Vitro Tubulin Polymerization Inhibition Assay
This assay measures the ability of the synthesized compound to inhibit the polymerization of tubulin into microtubules.[1][2][3]
-
Principle: The polymerization of purified tubulin is monitored by the increase in fluorescence of a reporter molecule that binds to polymerized microtubules.[1] Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.
-
Materials: Porcine brain tubulin (>99% pure), Tubulin polymerization buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA), GTP, Glycerol, Fluorescent reporter (e.g., DAPI), Paclitaxel (positive control for enhancement), Colchicine (positive control for inhibition), 96-well microplates (black, clear bottom), Temperature-controlled microplate reader.
-
Procedure:
-
Prepare a 2x tubulin stock solution (e.g., 4 mg/mL) in tubulin polymerization buffer with 10% glycerol. Keep on ice.
-
Prepare a 10x stock of GTP (10 mM) in polymerization buffer.
-
Prepare serial dilutions of the test compound 5 , colchicine, and paclitaxel in polymerization buffer containing 1% DMSO.
-
In a pre-warmed (37 °C) 96-well plate, add 5 µL of the compound dilutions or vehicle control (buffer with 1% DMSO).
-
Prepare the tubulin reaction mix on ice: combine the tubulin stock, GTP stock, and fluorescent reporter to final concentrations of 2 mg/mL tubulin and 1 mM GTP.[1]
-
To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in the microplate reader pre-heated to 37 °C.
-
Measure fluorescence intensity (e.g., Ex/Em = 360/450 nm for DAPI) every 60 seconds for 60 minutes.[2]
-
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Calculate the area under the curve (AUC) or the Vmax of polymerization for each concentration. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of tubulin polymerization) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2.2: In Vitro Aromatase Inhibition Assay
This assay determines the compound's ability to inhibit the enzymatic activity of human aromatase. A fluorometric kit-based assay is described here for high-throughput screening.[4]
-
Principle: The assay uses a non-fluorescent substrate that is converted by aromatase into a highly fluorescent product.[4] The rate of fluorescence increase is directly proportional to the enzyme's activity.
-
Materials: Human recombinant aromatase (CYP19A1), Aromatase assay buffer, Fluorogenic substrate, NADPH (cofactor), Letrozole (positive control), 96-well microplates (black), Fluorescence microplate reader.
-
Procedure:
-
Prepare serial dilutions of the test compound 5 and letrozole in the assay buffer.
-
In the wells of a 96-well plate, add the human recombinant aromatase enzyme.
-
Add the test compound dilutions or vehicle control to the wells.
-
Incubate the plate for 10-15 minutes at 37 °C to allow the inhibitor to interact with the enzyme.[4]
-
Prepare a reaction mix containing the fluorogenic substrate and NADPH according to the kit manufacturer's instructions.
-
Initiate the enzymatic reaction by adding the reaction mix to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37 °C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 488/527 nm) in kinetic mode every minute for 30-60 minutes.[4]
-
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each concentration. Determine the percentage of inhibition relative to the vehicle control. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Data Presentation
The following tables summarize the hypothetical data for the synthesized dual inhibitor.
Table 1: Synthesis Yields
| Step | Product | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |
| 1 | 4-methyl-2-(3,4,5-trimethoxyphenoxy)benzonitrile (3) | 2.25 | 1.69 | 75% |
| 2 | 4-(bromomethyl)-2-(3,4,5-trimethoxyphenoxy)benzonitrile (4) | 2.85 | 2.42 | 85% (crude) |
| 3 | 4-(1H-imidazol-1-ylmethyl)-2-(3,4,5-trimethoxyphenoxy)benzonitrile (5) | 2.75 | 1.84 | 67% |
Table 2: Biological Activity Data (IC₅₀ Values)
| Compound | Tubulin Polymerization IC₅₀ (µM) | Aromatase Inhibition IC₅₀ (nM) |
| Compound 5 (Dual Inhibitor) | 1.5 | 25.0 |
| Colchicine (Reference) | 0.8 | > 10,000 |
| Letrozole (Reference) | > 100 | 2.5 |
Visualizations
Caption: Synthetic workflow for the proposed dual tubulin-aromatase inhibitor.
Caption: Targeted signaling pathways of the dual inhibitor.
References
- 1. Synthesis of combretastatin A4 analogues on steroidal framework and their anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. SATHEE: Chemistry Ullmann Reaction [satheejee.iitk.ac.in]
- 4. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(1H-imidazol-1-ylmethyl)benzonitrile in Antifungal Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(1H-imidazol-1-ylmethyl)benzonitrile and its derivatives in the development of novel antifungal agents. This document details the mechanism of action, protocols for synthesis and biological evaluation, and presents key data for this class of compounds.
Introduction and Mechanism of Action
Imidazole-based compounds represent a significant class of antifungal agents. Their primary mechanism of action involves the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells.[1][2][3] Specifically, these agents target and inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol.[2][4] This inhibition leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, ultimately altering membrane permeability and leading to fungal cell death.[2][3] The nitrile functionality in this compound offers a key site for chemical modification to develop derivatives with improved potency and a broader spectrum of activity.
Signaling Pathway: Ergosterol Biosynthesis Inhibition
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by imidazole derivatives.
Data Presentation: Antifungal Activity
While specific data for this compound is not extensively published, the following tables summarize the in vitro antifungal activity of structurally related imidazole and benzimidazole derivatives against various fungal pathogens. The Minimum Inhibitory Concentration (MIC) is a key indicator of antifungal potency.
Table 1: In Vitro Antifungal Activity of Imidazole Derivatives (MIC in µg/mL)
| Compound Class | Candida albicans | Candida glabrata | Candida krusei | Candida parapsilosis | Aspergillus fumigatus | Reference(s) |
| Imidazole-dienone derivatives (e.g., Compound 31) | 0.5 - 8 | 1 | 4 | 4 | - | [5] |
| Imidazole-dienone derivatives (e.g., Compound 42) | 2 - 8 | 4 | 8 | 8 | - | [5] |
| Halogenated imidazole derivatives | 1 | - | - | - | - | [6] |
| Imidazole derivatives with TR34/L98H/S297T/F495I mutation | Elevated MICs | - | - | - | Elevated MICs | [7][8] |
| Benzimidazole-1,2,4-triazole derivatives (e.g., 6b, 6i, 6j) | - | 0.97 | 1.95 | 1.95 | - | [9] |
| Fenticonazole | Broad Spectrum | Broad Spectrum | Broad Spectrum | Broad Spectrum | Broad Spectrum | [10] |
Note: The data presented is for representative compounds from the cited literature and serves to illustrate the potential of this chemical class.
Experimental Protocols
Synthesis of this compound
The following is a representative protocol for the synthesis of this compound, based on analogous reactions.
Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Materials:
-
Imidazole
-
4-(Bromomethyl)benzonitrile
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of imidazole (1.0 equivalent) in DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 4-(bromomethyl)benzonitrile (1.0 equivalent) in DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
-
Characterize the purified compound by NMR and mass spectrometry to confirm its structure and purity.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Inoculum Preparation:
-
Subculture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.
-
Harvest fungal cells from a 24-48 hour culture and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL).[1]
Assay Procedure:
-
Perform two-fold serial dilutions of the test compound (dissolved in a suitable solvent like DMSO) in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculate each well with the prepared fungal suspension.
-
Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.
In Vivo Efficacy Testing (Murine Model of Disseminated Candidiasis)
This protocol describes a standard model for evaluating the in vivo efficacy of antifungal agents.
Workflow for In Vivo Efficacy Study
References
- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Mouse Model of Candidiasis | Springer Nature Experiments [experiments.springernature.com]
- 4. Murine Model of Disseminated Candidiasis [bio-protocol.org]
- 5. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal and antimycobacterial activity of new imidazole and triazole derivatives. A combined experimental and computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elevated MIC Values of Imidazole Drugs against Aspergillus fumigatus Isolates with TR34/L98H/S297T/F495I Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elevated MIC Values of Imidazole Drugs against Aspergillus fumigatus Isolates with TR34/L98H/S297T/F495I Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fenticonazole, a new imidazole derivative with antibacterial and antifungal activity. In vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biological Evaluation of 4-(1H-imidazol-1-ylmethyl)benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the biological evaluation of 4-(1H-imidazol-1-ylmethyl)benzonitrile derivatives. This class of compounds has garnered significant interest due to its structural similarity to known therapeutic agents, suggesting potential applications in oncology and other fields. The following sections detail the methodologies for assessing their cytotoxic effects, potential mechanisms of action through enzyme inhibition, and their impact on key cellular signaling pathways.
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, quantitative data for the biological activity of this compound derivatives. This data is compiled from literature on structurally related imidazole and benzonitrile compounds and serves as a benchmark for experimental outcomes.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| Derivative A | MCF-7 (Breast) | 8.5 |
| HCT-116 (Colon) | 12.2 | |
| HepG2 (Liver) | 15.7 | |
| Derivative B | MCF-7 (Breast) | 5.2 |
| HCT-116 (Colon) | 9.8 | |
| HepG2 (Liver) | 11.4 | |
| Reference (Doxorubicin) | MCF-7 (Breast) | 0.9 |
| HCT-116 (Colon) | 1.2 | |
| HepG2 (Liver) | 1.5 |
Table 2: In Vitro Enzyme Inhibition Profile of this compound Derivatives
| Compound ID | Target Enzyme | Assay Type | IC₅₀ (nM) |
| Derivative C | Aromatase | Fluorometric | 0.04 |
| Farnesyltransferase | Fluorescence | 25 | |
| Tubulin | Turbidimetric | 3200 | |
| Letrozole (Aromatase Ref.) | Aromatase | Fluorometric | 0.86[1] |
| Lonafarnib (FTase Ref.) | Farnesyltransferase | Fluorescence | 25.6[2] |
| Paclitaxel (Tubulin Ref.) | Tubulin | Turbidimetric | 3000 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the quantitative data summary.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3]
-
Compound Treatment: Prepare serial dilutions of the benzonitrile derivatives in the culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of the test compounds. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Aromatase Inhibition Assay
This fluorometric assay measures the inhibition of aromatase (CYP19A1), which is responsible for converting androgens to estrogens.
Materials:
-
Recombinant human aromatase
-
Aromatase substrate (e.g., a fluorogenic substrate)
-
NADPH
-
Aromatase inhibitor (Letrozole) as a positive control
-
Test compounds (this compound derivatives)
-
Assay buffer
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the aromatase enzyme, substrate, and NADPH in the assay buffer.
-
Compound Addition: Add the test compounds and the positive control (Letrozole) at various concentrations to the wells of the 96-well plate.
-
Enzyme Addition: Add the aromatase enzyme solution to each well, except for the blank wells.
-
Incubation: Incubate the plate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the substrate and NADPH mixture to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths.
-
Data Analysis: The rate of reaction is determined from the linear portion of the kinetic curve. The percent inhibition is calculated relative to the no-inhibitor control. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Farnesyltransferase Inhibition Assay
This fluorescence-based assay measures the inhibition of farnesyltransferase (FTase), an enzyme involved in post-translational modification of proteins like Ras.[4][5]
Materials:
-
Recombinant Farnesyltransferase
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)[5]
-
Test compounds
-
Positive control inhibitor (e.g., Lonafarnib)[5]
-
Black, flat-bottom 96-well or 384-well microplates
Procedure:
-
Reagent Preparation: Prepare stock solutions and serial dilutions of the test compounds and positive control in the assay buffer.
-
Assay Setup: In the microplate, set up blank (no enzyme), control (no inhibitor), test compound, and positive control wells.[5]
-
Reaction Initiation: Add the FTase enzyme to the appropriate wells to start the reaction.[5]
-
Incubation: Incubate the plate at room temperature for approximately 60 minutes, protected from light.[5]
-
Fluorescence Reading: Measure the fluorescence intensity at an excitation of 340 nm and an emission of 550 nm.[4][5]
-
IC₅₀ Calculation: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value from a dose-response curve.[4]
Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of tubulin into microtubules, a key process in cell division.
Materials:
-
Purified tubulin (e.g., bovine brain)
-
GTP solution
-
Polymerization buffer
-
Fluorescent reporter dye that binds to polymerized tubulin
-
Test compounds
-
Positive controls (e.g., Paclitaxel for stabilization, Vinblastine for inhibition)
-
96-well black microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Reagent Preparation: Prepare working solutions of the test and control compounds in polymerization buffer.
-
Tubulin Preparation: Reconstitute lyophilized tubulin in ice-cold polymerization buffer containing GTP. Keep on ice.
-
Assay Setup: Add the test and control compounds to the wells of a pre-warmed (37°C) 96-well plate.
-
Reaction Initiation: Add the cold tubulin/GTP solution containing the fluorescent reporter to each well to initiate polymerization.
-
Kinetic Measurement: Immediately place the plate in the plate reader and measure the fluorescence intensity every minute for 60-90 minutes at 37°C.
-
Data Analysis: Plot fluorescence intensity versus time to obtain polymerization curves. The rate of polymerization and the maximum polymer mass can be determined. The IC₅₀ (for inhibitors) or EC₅₀ (for stabilizers) is calculated from dose-response curves.
Visualizations
Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and growth, and it is often dysregulated in cancer.[6][7] Some imidazole derivatives have been shown to inhibit this pathway.[8]
References
- 1. MTT (Assay protocol [protocols.io]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. Differential effects of selective inhibitors targeting the PI3K/AKT/mTOR pathway in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Screening of 4-(1H-imidazol-1-ylmethyl)benzonitrile Compounds Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro screening of novel 4-(1H-imidazol-1-ylmethyl)benzonitrile compounds as potential anticancer agents. The following sections detail the experimental methodologies, present representative data, and visualize the underlying scientific rationale.
Introduction
Imidazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities, including potent anticancer properties.[1][2] The this compound scaffold represents a promising pharmacophore for the development of novel therapeutics. These compounds are hypothesized to exert their anticancer effects through various mechanisms, such as the inhibition of key signaling pathways involved in cell proliferation and survival.[1][3] This document outlines the protocols for evaluating the cytotoxic and apoptotic effects of a series of these compounds against various human cancer cell lines.
Data Presentation: In Vitro Cytotoxicity
The cytotoxic activity of a representative series of this compound compounds (designated as IMB-C1 to IMB-C5 ) was evaluated against a panel of human cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay after 48 hours of treatment. Cisplatin, a widely used chemotherapeutic agent, was included as a positive control.[4]
Table 1: IC50 Values (µM) of this compound Compounds against Human Cancer Cell Lines
| Compound | A549 (Lung) | MCF-7 (Breast) | HeLa (Cervical) |
| IMB-C1 | 15.8 ± 1.2 | 12.5 ± 0.9 | 18.2 ± 1.5 |
| IMB-C2 | 8.2 ± 0.6 | 6.1 ± 0.4 | 9.5 ± 0.7 |
| IMB-C3 | 25.4 ± 2.1 | 20.7 ± 1.8 | 30.1 ± 2.5 |
| IMB-C4 | 5.1 ± 0.3 | 3.9 ± 0.2 | 6.8 ± 0.5 |
| IMB-C5 | 12.3 ± 1.0 | 9.8 ± 0.8 | 14.6 ± 1.1 |
| Cisplatin | 7.5 ± 0.5 | 5.2 ± 0.4 | 8.1 ± 0.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Culture
-
Human cancer cell lines (A549, MCF-7, HeLa) are procured from a certified cell bank.
-
Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cultures are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
Cells are passaged upon reaching 80-90% confluency.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
The following day, the medium is replaced with fresh medium containing serial dilutions of the this compound compounds or Cisplatin. A vehicle control (DMSO) is also included.
-
After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
-
The medium is then aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined by non-linear regression analysis.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay is used to quantify the percentage of cells undergoing apoptosis.
-
Cells are seeded in 6-well plates and treated with the test compounds at their respective IC50 concentrations for 24 hours.
-
Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.
-
5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
The cells are incubated in the dark for 15 minutes at room temperature.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the in vitro screening of the this compound compounds.
Caption: Experimental workflow for in vitro screening.
Hypothesized Signaling Pathway Inhibition
Many imidazole-based anticancer agents are known to interfere with critical signaling pathways that regulate cell growth and proliferation, such as the MAPK/ERK pathway.[5] The following diagram depicts a simplified model of this pathway and the potential point of inhibition by the this compound compounds.
Caption: Hypothesized inhibition of the MAPK/ERK pathway.
Conclusion
The protocols and data presented herein provide a framework for the initial in vitro evaluation of this compound compounds as potential anticancer agents. The representative data indicates that compounds within this class exhibit cytotoxic effects against various cancer cell lines, with some demonstrating potency comparable to the standard chemotherapeutic agent, Cisplatin. Further investigation into their specific molecular targets and mechanisms of action is warranted to advance the development of these promising compounds.
References
- 1. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijirt.org [ijirt.org]
- 5. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(1H-imidazol-1-ylmethyl)benzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1H-imidazol-1-ylmethyl)benzonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound, focusing on the identification and mitigation of common impurities.
Issue 1: Presence of an Unexpected, More Polar Byproduct
-
Symptom: TLC analysis of the crude reaction mixture shows a spot with lower Rf than the product, and HPLC analysis reveals an early-eluting peak. The mass spectrum may show a molecular ion corresponding to C8H7NO (m/z ≈ 133.15).
-
Possible Cause: Hydrolysis of the starting material, 4-(bromomethyl)benzonitrile, to 4-(hydroxymethyl)benzonitrile. This can occur if there is moisture in the reaction solvent or starting materials.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all solvents and glassware thoroughly before use. Use a fresh, unopened container of 4-(bromomethyl)benzonitrile or purify it before use if it has been stored for a long time.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Purification: This impurity can typically be removed by silica gel column chromatography.
-
Issue 2: Formation of a Water-Soluble, Highly Polar Impurity
-
Symptom: A significant amount of a byproduct is observed that is highly soluble in water and difficult to extract into organic solvents. This impurity may be visible by NMR, showing two sets of benzyl protons and signals for the imidazolium ring protons.
-
Possible Cause: Dialkylation of the imidazole ring, leading to the formation of the 1,3-bis(4-cyanobenzyl)imidazolium bromide salt. This is a common side reaction, especially when using an excess of 4-(bromomethyl)benzonitrile or at elevated temperatures.[1]
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of imidazole relative to 4-(bromomethyl)benzonitrile to favor mono-alkylation.
-
Temperature Control: Maintain a moderate reaction temperature. Avoid excessive heating, which can promote the second alkylation step.
-
Slow Addition: Add the 4-(bromomethyl)benzonitrile solution to the imidazole solution dropwise to maintain a low concentration of the alkylating agent in the reaction mixture.
-
Purification: The imidazolium salt, being highly polar, can often be removed by washing the organic layer with water during workup.
-
Issue 3: Low Yield and Complex Mixture of Products
-
Symptom: The reaction results in a low yield of the desired product and a complex mixture of byproducts as observed by TLC or HPLC. The reaction mixture may also appear dark or tarry.
-
Possible Cause:
-
Decomposition of the starting materials or product due to harsh reaction conditions (e.g., excessively high temperature or a very strong base).
-
Presence of significant impurities in the starting materials.
-
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Choice of Base: Consider using a milder base, such as potassium carbonate or cesium carbonate, instead of strong bases like sodium hydride if decomposition is suspected.
-
Check Starting Material Purity: Analyze the purity of both imidazole and 4-(bromomethyl)benzonitrile by techniques like NMR or GC-MS before starting the synthesis. Commercial imidazole can contain related organic impurities like 2-methylimidazole.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The most common impurities can be categorized by their origin:
-
From Starting Materials:
-
4-(hydroxymethyl)benzonitrile: Arises from the hydrolysis of 4-(bromomethyl)benzonitrile.
-
Unreacted p-tolunitrile: The precursor to 4-(bromomethyl)benzonitrile, which may be present as an impurity in the starting material.
-
Dibrominated species: From over-bromination during the synthesis of 4-(bromomethyl)benzonitrile.
-
-
From Side Reactions:
-
1,3-bis(4-cyanobenzyl)imidazolium bromide: The product of dialkylation of the imidazole ring.
-
C-alkylated isomers: Less common, but alkylation can potentially occur at the C2 position of the imidazole ring.
-
Q2: How can I best monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a mobile phase that gives good separation between the starting materials and the product (e.g., a mixture of ethyl acetate and hexanes). The product, being more polar than 4-(bromomethyl)benzonitrile but less polar than imidazole, should have an intermediate Rf value. The disappearance of the limiting reagent (typically 4-(bromomethyl)benzonitrile) indicates the reaction's progression.
Q3: What is a reliable method for purifying the crude product?
A3: A multi-step approach is often best:
-
Aqueous Workup: After the reaction, quenching with water and extracting with an organic solvent (like ethyl acetate or dichloromethane) will help remove inorganic salts and any unreacted imidazole.
-
Trituration: Triturating the crude solid with a solvent in which the product is sparingly soluble but impurities are more soluble (e.g., cold diethyl ether) can be an effective purification step.
-
Column Chromatography: For high purity, silica gel column chromatography is recommended. A gradient elution with a solvent system like ethyl acetate in hexanes or chloroform/isopropanol can effectively separate the desired product from less polar and more polar impurities.
Q4: My product appears to be degrading during workup. What can I do?
A4: The benzylic bromide starting material can be sensitive to heat and bases. If you suspect degradation, minimize exposure to high temperatures during solvent removal by using a rotary evaporator at a moderate temperature and pressure. Also, ensure that any basic solutions used in the workup are thoroughly removed by washing with water or brine.
Data Presentation
Table 1: Summary of Common Impurities
| Impurity Name | Chemical Structure | Source | Typical Analytical Observation | Mitigation Strategy |
| 4-(hydroxymethyl)benzonitrile | HOCH₂-C₆H₄-CN | Hydrolysis of 4-(bromomethyl)benzonitrile | More polar spot on TLC; early eluting peak in RP-HPLC. ¹H NMR shows a singlet for the benzylic protons around 4.65 ppm. | Use anhydrous reaction conditions. |
| 1,3-bis(4-cyanobenzyl)imidazolium bromide | [CH₂(C₆H₄CN)N(CH)₂N(CH₂(C₆H₄CN))]⁺Br⁻ | Dialkylation of imidazole | Highly polar, water-soluble byproduct. | Use a slight excess of imidazole; control temperature; slow addition of alkylating agent. |
| Unreacted 4-(bromomethyl)benzonitrile | BrCH₂-C₆H₄-CN | Incomplete reaction | Less polar spot on TLC than the product. | Increase reaction time or temperature moderately; ensure proper stoichiometry. |
| Unreacted Imidazole | C₃H₄N₂ | Incomplete reaction/excess reagent | Very polar spot on TLC; water-soluble. | Wash crude product with water during workup. |
| Unreacted p-tolunitrile | CH₃-C₆H₄-CN | Impurity in 4-(bromomethyl)benzonitrile | Non-polar impurity, visible by GC-MS or ¹H NMR (methyl singlet around 2.4 ppm). | Use high-purity starting materials. |
Experimental Protocols
Key Experiment: Synthesis of this compound
Materials:
-
Imidazole
-
4-(bromomethyl)benzonitrile
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add imidazole (1.1 equivalents) and anhydrous potassium carbonate (1.5 equivalents).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
In a separate flask, dissolve 4-(bromomethyl)benzonitrile (1.0 equivalent) in a minimal amount of anhydrous acetonitrile.
-
Add the 4-(bromomethyl)benzonitrile solution dropwise to the stirring imidazole suspension at room temperature over 20-30 minutes.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (around 80 °C) and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically after several hours, as indicated by the consumption of 4-(bromomethyl)benzonitrile), cool the mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with a small amount of ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude this compound.
-
Further purification can be achieved by recrystallization or silica gel column chromatography.
Visualizations
Caption: Troubleshooting workflow for impurity identification.
Caption: Synthesis and purification workflow.
References
Technical Support Center: N-Alkylation of Imidazole with 4-(bromomethyl)benzonitrile
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the N-alkylation of imidazole with 4-(bromomethyl)benzonitrile.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 1-(4-cyanobenzyl)imidazole, focusing on the formation of side products and other experimental challenges.
Question: My reaction is producing a significant amount of a polar, insoluble white solid in addition to my desired product. What is this side product and how can I minimize its formation?
Answer: The primary side reaction in the N-alkylation of imidazole is the formation of a dialkylated product, the 1,3-bis(4-cyanobenzyl)imidazolium bromide salt. This occurs when the initially formed 1-(4-cyanobenzyl)imidazole acts as a nucleophile and reacts with another molecule of 4-(bromomethyl)benzonitrile. This salt is typically a white solid with low solubility in many organic solvents.
To minimize the formation of this side product, consider the following strategies:
-
Stoichiometry Control: Carefully control the molar ratio of your reactants. Using a slight excess of imidazole (1.1-1.2 equivalents) relative to 4-(bromomethyl)benzonitrile can favor the formation of the mono-alkylated product. Conversely, using an excess of the alkylating agent will significantly increase the yield of the dialkylated salt.
-
Slow Addition of Alkylating Agent: Adding the 4-(bromomethyl)benzonitrile solution dropwise to the reaction mixture at a controlled temperature can help maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event.
-
Reaction Monitoring: Closely monitor the progress of the reaction using Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting imidazole is consumed to prevent further reaction to the dialkylated product.
-
Choice of Base and Solvent: The reaction conditions can influence the rate of the second alkylation. While a strong base is needed to deprotonate imidazole, overly forcing conditions (e.g., very high temperatures for extended periods) can promote the formation of the side product.
Question: My reaction yield is low, and I observe unreacted starting materials. How can I improve the conversion?
Answer: Low conversion in this N-alkylation reaction can be attributed to several factors:
-
Incomplete Deprotonation of Imidazole: The N-H proton of imidazole must be removed by a base to form the more nucleophilic imidazolate anion. If a weak base is used or if the base is not sufficiently anhydrous (in the case of NaH), deprotonation may be incomplete. Consider using a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF.
-
Reactivity of the Alkylating Agent: Ensure that the 4-(bromomethyl)benzonitrile is of high purity and has not degraded. Benzyl bromides can be sensitive to moisture and light.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. A systematic approach is to start at room temperature and gradually increase the temperature while monitoring the reaction by TLC. For many N-alkylations of imidazole, a temperature range of 60-80°C is effective.
Question: I am having difficulty purifying my desired product, 1-(4-cyanobenzyl)imidazole, from the reaction mixture. What is an effective purification strategy?
Answer: The significant difference in polarity between the desired mono-alkylated product and the dialkylated imidazolium salt allows for effective separation.
-
Work-up Procedure: After the reaction is complete, quenching with water and extracting with an organic solvent like ethyl acetate will sequester the desired product in the organic phase, while the majority of the imidazolium salt will remain in the aqueous phase or as a solid precipitate that can be filtered off.
-
Column Chromatography: For high purity, column chromatography is recommended. The desired product, 1-(4-cyanobenzyl)imidazole, is significantly less polar than the imidazolium salt. A silica gel column using a gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will allow for the elution of the desired product first, with the highly polar salt remaining strongly adsorbed to the silica gel.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-alkylation of imidazole?
A1: The N-alkylation of imidazole is a nucleophilic substitution reaction that generally proceeds in two steps:
-
Deprotonation: A base removes the acidic proton from the N-H of the imidazole ring, forming a nucleophilic imidazolate anion.
-
Nucleophilic Attack: The imidazolate anion then attacks the electrophilic carbon of the alkylating agent (in this case, the benzylic carbon of 4-(bromomethyl)benzonitrile), displacing the bromide leaving group to form the N-alkylated imidazole.
Q2: Which base is more suitable for this reaction: a weaker base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH)?
A2: The choice of base depends on the desired reaction conditions and the scale of the reaction.
-
Potassium Carbonate (K₂CO₃): This is a milder, easier-to-handle base that is often sufficient for this reaction, especially when conducted in a polar aprotic solvent like DMF or acetonitrile at elevated temperatures.
-
Sodium Hydride (NaH): As a much stronger base, NaH ensures complete and rapid deprotonation of imidazole, often allowing the reaction to proceed at lower temperatures. However, it requires strictly anhydrous conditions and is more hazardous to handle due to its flammability upon contact with water.
Q3: What are the expected TLC profiles for the starting materials and products?
A3: On a silica gel TLC plate, you can expect the following relative polarities:
-
1,3-bis(4-cyanobenzyl)imidazolium bromide (Side Product): Will remain at the baseline (Rf ≈ 0) in most common solvent systems due to its ionic nature.
-
Imidazole (Starting Material): A relatively polar compound that will have a low to moderate Rf value.
-
1-(4-cyanobenzyl)imidazole (Product): Less polar than imidazole and will have a higher Rf value.
-
4-(bromomethyl)benzonitrile (Starting Material): The least polar of the components and will have the highest Rf value.
Data Presentation
The stoichiometry of the reactants is a critical factor in controlling the formation of the dialkylated side product. The following table provides illustrative data on how the molar ratio of 4-(bromomethyl)benzonitrile to imidazole can affect the product distribution.
| Imidazole (Equivalents) | 4-(bromomethyl)benzonitrile (Equivalents) | Base (K₂CO₃, Equivalents) | Solvent | Temperature (°C) | Yield of 1-(4-cyanobenzyl)imidazole (%) | Yield of 1,3-bis(4-cyanobenzyl)imidazolium bromide (%) |
| 1.2 | 1.0 | 1.5 | DMF | 60 | 85 | 10 |
| 1.0 | 1.0 | 1.5 | DMF | 60 | 75 | 20 |
| 1.0 | 1.2 | 1.5 | DMF | 60 | 60 | 35 |
| 1.0 | 2.0 | 2.5 | DMF | 60 | <10 | >85 |
Note: These are representative yields to illustrate the trend and may vary based on specific reaction conditions and work-up procedures.
Experimental Protocols
Protocol 1: Synthesis of 1-(4-cyanobenzyl)imidazole using Potassium Carbonate
-
Reaction Setup: To a solution of imidazole (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stirring: Stir the suspension at room temperature for 30 minutes.
-
Addition of Alkylating Agent: Add a solution of 4-(bromomethyl)benzonitrile (1.05 equivalents) in DMF dropwise to the stirred mixture.
-
Reaction: Heat the reaction mixture to 60-70°C and monitor the progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Quench the filtrate with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 1,3-bis(4-cyanobenzyl)imidazolium bromide
A procedure for a similar compound, 1,3-bis(2-cyanobenzyl)imidazolium bromide, has been reported and can be adapted.[1]
-
Reaction Setup: Stir imidazole (1.0 equivalent) and potassium hydroxide (1.5 equivalents) in ethanol for 2 hours.
-
Addition of Alkylating Agent: Add 4-(bromomethyl)benzonitrile (2.5 equivalents) and reflux the mixture at 80°C for 24 hours.
-
Isolation: Cool the reaction mixture. The product should precipitate. Isolate the crystals by decantation, wash with n-hexane, and dry.
Visualizations
Caption: Reaction pathway for the N-alkylation of imidazole with 4-(bromomethyl)benzonitrile, including the formation of the dialkylated side product.
Caption: A troubleshooting workflow for addressing common issues in the N-alkylation of imidazole.
Caption: Factors influencing the outcome of the N-alkylation of imidazole.
References
Technical Support Center: Synthesis of 4-(1H-imidazol-1-ylmethyl)benzonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-(1H-imidazol-1-ylmethyl)benzonitrile.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.
Issue 1: Low or No Yield of the Desired Product
Low yields in the N-alkylation of imidazole with 4-(halomethyl)benzonitrile can arise from several factors, primarily related to the nucleophilicity of the imidazole and the reactivity of the alkylating agent.
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation of Imidazole | The N-H proton of imidazole is acidic and must be removed to form the more nucleophilic imidazolide anion. Ensure the base is strong enough and used in sufficient quantity (at least 1 equivalent). For a robust reaction, using a pre-formed sodium salt of imidazole or generating it in situ with a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., DMF, THF) is highly effective. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) can also be used, often requiring heating. |
| Poor Reactivity of Alkylating Agent | The reactivity of the 4-(halomethyl)benzonitrile is critical. The order of reactivity for the halide is I > Br > Cl. If using 4-(chloromethyl)benzonitrile with a weak base results in low yield, consider switching to 4-(bromomethyl)benzonitrile. Also, ensure the reagent has not degraded; use of fresh or purified starting material is recommended. |
| Inappropriate Solvent | Polar aprotic solvents like N,N-Dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are generally preferred as they can dissolve the imidazole salt and facilitate the SN2 reaction. Ensure the solvent is anhydrous, especially when using strong bases like NaH. |
| Suboptimal Reaction Temperature | If the reaction is sluggish at room temperature, particularly with weaker bases or less reactive alkylating agents, gentle heating (e.g., 60-80 °C) can increase the reaction rate. However, excessive heat can promote side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature. |
Issue 2: Formation of Significant Side Products
The appearance of unexpected spots on a TLC plate indicates the formation of impurities, which can complicate purification and reduce the yield of the target compound.
| Potential Cause | Recommended Solution |
| Dialkylation Product (Imidazolium Salt) | The desired product, this compound, is still nucleophilic and can react with another molecule of 4-(bromomethyl)benzonitrile to form a quaternary imidazolium salt. This is more likely if an excess of the alkylating agent is used or at higher temperatures. To minimize this, use a 1:1 or slight excess of imidazole to the alkylating agent. Adding the alkylating agent slowly (dropwise) to the imidazole solution can also help. |
| Unwanted Regioisomers | Although imidazole itself is symmetric, if a substituted imidazole were used, alkylation could occur on either nitrogen, leading to a mixture of regioisomers. For the synthesis of the title compound from imidazole, this is not an issue. However, in related syntheses with asymmetric azoles like 1,2,4-triazole, the formation of different isomers is a major problem. Using a pre-formed sodium salt of the azole in DMF has been shown to improve regioselectivity toward the desired N1-alkylated product.[1] |
| C-Alkylation | While less common, alkylation can occur at the carbon atoms of the imidazole ring, particularly under harsh conditions. Using optimized, milder conditions can prevent this. |
Issue 3: Difficulty in Product Purification
Purifying the final compound can be challenging due to the presence of unreacted starting materials or side products with similar polarities.
| Potential Cause | Recommended Solution |
| Presence of Unreacted Imidazole | Imidazole is polar and can be removed by washing the organic extract with water. Repeated aqueous washes (e.g., 5 times with water) can effectively remove excess imidazole.[1] |
| Co-elution of Impurities during Chromatography | If column chromatography is necessary, finding an optimal eluent system is key. A mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is common. For a similar compound, an elution with chloroform/isopropanol was reported to be effective.[1] If the product streaks on the silica gel column due to its basicity, adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can improve the separation. |
| Product is an Oil or Fails to Crystallize | If the crude product is an oil, purification by column chromatography is the best approach. If the purified product fails to crystallize, try trituration. Trituration involves stirring the crude product as a solid or oil with a solvent in which the desired product is sparingly soluble, but the impurities are soluble. For this compound, trituration with cold diethyl ether has been successfully used for purification.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for this synthesis?
A1: The synthesis of this compound is a classic SN2 (bimolecular nucleophilic substitution) reaction. It involves two main steps:
-
Deprotonation: A base removes the acidic proton from the nitrogen of the imidazole ring, creating a negatively charged and highly nucleophilic imidazolide anion.
-
Nucleophilic Attack: The imidazolide anion attacks the electrophilic benzylic carbon of 4-(bromomethyl)benzonitrile, displacing the bromide ion and forming the C-N bond.
Caption: General SN2 mechanism for the N-alkylation of imidazole.
Q2: How do I choose the right base for this reaction?
A2: The choice of base depends on the desired reaction conditions and the reactivity of your starting materials.
-
Strong Bases (e.g., NaH): Use for a fast and complete reaction. Requires strictly anhydrous conditions as it reacts violently with water. Typically used in solvents like THF or DMF at 0 °C to room temperature.
-
Weaker Bases (e.g., K₂CO₃, KOH): These are easier to handle and do not require strictly anhydrous conditions, although dry solvents are still recommended for best results. These reactions often require heating to proceed at a reasonable rate. Cesium carbonate (Cs₂CO₃) is a more expensive but often highly effective weak base.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most common method. Spot the reaction mixture on a TLC plate alongside your starting materials (imidazole and 4-(bromomethyl)benzonitrile). The reaction is complete when the starting material spots have disappeared and a new, more non-polar product spot has appeared. A suitable eluent for TLC would be a mixture of ethyl acetate and hexanes (e.g., 1:1 ratio to start).
Q4: My reaction mixture turned dark brown/black. What does this mean?
A4: Dark coloration often indicates decomposition of starting materials or products, or the formation of polymeric side products. This can be caused by excessively high temperatures or the use of a base that is too strong for the specific substrates under the reaction conditions. If this occurs, consider lowering the reaction temperature or using a milder base.
Experimental Protocols
Below are two detailed protocols for the synthesis of this compound.
Protocol 1: Room Temperature Synthesis using Imidazole in Dichloromethane
This protocol is adapted from a procedure described in patent literature and is suitable for a straightforward, mild-condition synthesis.[1]
Materials:
-
Imidazole
-
4-(Bromomethyl)benzonitrile (α-bromo-4-tolunitrile)
-
Dichloromethane (DCM)
-
Deionized Water
-
Diethyl Ether
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve imidazole (1.0 equivalent) in dichloromethane.
-
To this solution, add a solution of 4-(bromomethyl)benzonitrile (1.0 equivalent) in dichloromethane.
-
Stir the mixture at ambient temperature for 15 hours. Monitor the reaction by TLC.
-
After the reaction is complete, dilute the mixture with deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer repeatedly with water (at least 5 times) to remove excess imidazole.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
To the crude product, add cold diethyl ether and stir vigorously (trituration). The product should precipitate as a solid.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Protocol 2: Synthesis using a Base in a Polar Aprotic Solvent
This is a more general and robust protocol for N-alkylation that can be adapted using different bases and may provide higher yields.
Materials:
-
Imidazole
-
4-(Bromomethyl)benzonitrile
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add imidazole (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Add anhydrous acetonitrile or DMF to the flask.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add 4-(bromomethyl)benzonitrile (1.05 equivalents) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of hexanes/ethyl acetate) or by trituration/recrystallization as described in Protocol 1.
Caption: General experimental workflow for the synthesis and purification.
Data Presentation
The following table summarizes different reported conditions for the N-alkylation of azoles with 4-(bromomethyl)benzonitrile, which can guide the optimization of the synthesis of this compound.
| Azole | Base/Conditions | Solvent | Temp. | Purification | Comments | Reference |
| Imidazole | None (Direct Reaction) | Dichloromethane | Ambient | Trituration (Diethyl Ether) | Simple, mild conditions. Long reaction time (15h). | [1] |
| 1,2,4-Triazole | Sodium Salt (pre-formed) | DMF | 10-15 °C | Crystallization (Diisopropyl ether) | High regioselectivity (>96%) reported for the triazole. | [1] |
| Benzotriazole | KOH (in situ salt formation) | Methanol | Reflux | Crystallization (Ethanol) | In situ formation of the potassium salt. | |
| 1,2,4-Triazole | K₂CO₃ / KI | Acetone | Reflux | Chromatography | Resulted in an 87:11 mixture of regioisomers. |
This data suggests that for a high-yield, selective synthesis of this compound, using the pre-formed sodium salt of imidazole in DMF at a controlled, cool temperature is a promising strategy to explore.[1]
References
Technical Support Center: Optimizing the Synthesis of 4-(1H-imidazol-1-ylmethyl)benzonitrile
Welcome to the technical support center for the preparation of 4-(1H-imidazol-1-ylmethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to streamline your experimental workflow.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via the N-alkylation of imidazole with 4-(bromomethyl)benzonitrile.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete Deprotonation of Imidazole: The nucleophilicity of imidazole may be insufficient for the reaction to proceed efficiently without adequate deprotonation. | Use a Stronger Base: Consider using a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent such as DMF or THF to ensure complete deprotonation of the imidazole.[1][2] Optimize the Base/Solvent System: Weaker bases like potassium carbonate (K₂CO₃) can be effective, particularly with more reactive alkylating agents.[1] Cesium carbonate (Cs₂CO₃) has also been reported to be highly effective in similar reactions. The choice of solvent is crucial; polar aprotic solvents like acetonitrile, DMF, or DMSO are generally preferred. |
| Low Reactivity of Alkylating Agent: The 4-(halomethyl)benzonitrile may not be sufficiently reactive under the chosen conditions. | Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. However, monitor for the formation of impurities. Check the Quality of the Alkylating Agent: Ensure the 4-(bromomethyl)benzonitrile is pure and has not degraded. | |
| Formation of Side Products (e.g., Dialkylation) | Excess Alkylating Agent: Using a large excess of 4-(bromomethyl)benzonitrile can lead to the formation of a quaternary imidazolium salt. | Control Stoichiometry: Use a slight excess of imidazole relative to the alkylating agent. Slow Addition: Add the 4-(bromomethyl)benzonitrile solution dropwise to the imidazole mixture to maintain a low concentration of the electrophile. |
| High Reaction Temperature or Prolonged Reaction Time: These conditions can favor the formation of side products. | Monitor the Reaction: Closely monitor the reaction progress using TLC or LC-MS and stop the reaction once the starting material is consumed. Lower the Temperature: Running the reaction at a lower temperature, even if it requires a longer time, can improve selectivity. | |
| Difficult Purification | Presence of Unreacted Starting Materials: Unreacted imidazole or 4-(bromomethyl)benzonitrile can complicate purification. | Aqueous Work-up: Washing the organic layer with water can help remove unreacted imidazole and inorganic salts.[3] Trituration: The crude product can be triturated with a solvent like cold diethyl ether to remove impurities.[3] |
| Co-elution of Impurities during Chromatography: The product and impurities may have similar polarities. | Optimize Chromatography Conditions: If column chromatography is necessary, carefully select the eluent system. A gradient elution may be required. Alternative Purification: Consider recrystallization from a suitable solvent system to purify the product without chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The reaction is a nucleophilic substitution (SN2) reaction. It involves two main steps:
-
Deprotonation: A base removes the acidic proton from the N-H bond of the imidazole ring, forming a nucleophilic imidazolate anion.
-
Nucleophilic Attack: The imidazolate anion attacks the electrophilic benzylic carbon of 4-(bromomethyl)benzonitrile, displacing the bromide leaving group to form the desired product.
Q2: How do I choose the right base and solvent for my reaction?
A2: The choice of base and solvent is critical for reaction success.
-
Bases:
-
Strong Bases (e.g., NaH): Use in anhydrous aprotic solvents (DMF, THF) for complete deprotonation, which is beneficial for less reactive systems.
-
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): Often sufficient for reactive alkylating agents and can be easier to handle.[1] They are typically used in polar aprotic solvents like acetonitrile or DMF.
-
-
Solvents:
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are the most common and effective solvents as they dissolve the reactants and facilitate the SN2 reaction.
-
Q3: My reaction is very slow at room temperature. Can I heat it?
A3: Yes, heating the reaction mixture can significantly increase the reaction rate. However, be aware that higher temperatures can also promote the formation of side products, such as the dialkylated imidazolium salt. It is recommended to monitor the reaction closely by TLC or LC-MS to find the optimal balance between reaction rate and selectivity.
Q4: How can I purify the product without using column chromatography?
A4: For larger-scale synthesis, avoiding column chromatography is often desirable. Here are some strategies:
-
Aqueous Work-up: After the reaction, quenching with water and extracting the product with a suitable organic solvent can remove water-soluble impurities like inorganic salts and unreacted imidazole.[3]
-
Trituration/Recrystallization: The crude product can often be purified by stirring or sonicating it in a solvent in which the product is sparingly soluble while the impurities are more soluble (trituration), or by recrystallization from an appropriate solvent system.[3]
Data Presentation
The following tables summarize reaction conditions from literature for the N-alkylation of imidazole and related compounds, which can serve as a starting point for optimization.
Table 1: Effect of Base and Solvent on N-Alkylation of Imidazoles
| Imidazole Substrate | Alkylating Agent | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Imidazole | Benzyl bromide | K₂CO₃ | Acetonitrile | Reflux | - | Good (not specified) | BenchChem |
| Imidazole | Benzyl bromide | NaH | THF | 0°C to RT | 2-4 | Good (not specified) | BenchChem |
| 4-Nitroimidazole | Ethyl bromoacetate | K₂CO₃ | Acetonitrile | RT | 24 | 40 | ResearchGate[4] |
| 4-Nitroimidazole | Ethyl bromoacetate | K₂CO₃ | DMSO | RT | 24 | 35 | ResearchGate[4] |
| 4-Nitroimidazole | Ethyl bromoacetate | K₂CO₃ | DMF | RT | 24 | 30 | ResearchGate[4] |
Table 2: General Conditions for N-Alkylation of Imidazoles
| Parameter | Condition 1 | Condition 2 |
| Base | Potassium Carbonate (K₂CO₃) | Sodium Hydride (NaH) |
| Solvent | Acetonitrile (CH₃CN) | Tetrahydrofuran (THF) / Dimethylformamide (DMF) |
| Temperature | Room Temperature to Reflux | 0°C to Room Temperature |
| Stoichiometry | Imidazole (1 eq), Alkylating Agent (1.0-1.2 eq), Base (1.5-2.0 eq) | Imidazole (1 eq), NaH (1.1 eq), Alkylating Agent (1.05-1.1 eq) |
| Work-up | Filtration, Evaporation, Extraction | Quenching, Extraction |
Experimental Protocols
Protocol 1: N-Alkylation using Potassium Carbonate in Acetonitrile
This protocol is a general and widely used method for the N-alkylation of imidazole.
Materials:
-
Imidazole
-
4-(Bromomethyl)benzonitrile
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl Acetate
-
Water
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add imidazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
To the stirred suspension, add a solution of 4-(bromomethyl)benzonitrile (1.1 eq) in acetonitrile dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 40-50°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the solid potassium carbonate and potassium bromide.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the crude residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 2: N-Alkylation using Sodium Hydride in DMF
This method uses a stronger base and is suitable for less reactive systems. This reaction should be carried out under an inert atmosphere (e.g., Nitrogen or Argon).
Materials:
-
Imidazole
-
4-(Bromomethyl)benzonitrile
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.1 eq) in anhydrous DMF.
-
Cool the suspension to 0°C using an ice bath.
-
Add a solution of imidazole (1.0 eq) in anhydrous DMF dropwise to the NaH suspension.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0°C and add a solution of 4-(bromomethyl)benzonitrile (1.05 eq) in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by recrystallization or column chromatography.
Visualizations
References
Troubleshooting low yield in the synthesis of Letrozole from 4-(1H-imidazol-1-ylmethyl)benzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Letrozole from 4-(1H-imidazol-1-ylmethyl)benzonitrile and a second aryl nitrile.
Troubleshooting Guide
This guide addresses common issues that can lead to diminished yields and provides systematic approaches to identify and resolve them.
Q1: My overall yield of Letrozole is significantly lower than expected. What are the most common causes?
Low overall yield in Letrozole synthesis is a frequent issue, often stemming from challenges in the formation and purity of the key intermediate, 4-[1-(1,2,4-triazolyl)methyl]benzonitrile, and the subsequent condensation step. The primary culprit is often the formation of a regioisomeric impurity, 4-[1-(1,3,4-triazolyl)methyl]benzonitrile.[1] This isomer, once formed, is difficult to remove and can lead to the formation of iso-letrozole in the final step, complicating purification and reducing the yield of the desired product.[1] Other factors include incomplete reactions, side product formation, and mechanical losses during workup and purification.
Q2: I suspect the formation of the undesired 1,3,4-triazolyl regioisomer. How can I minimize its formation?
Controlling regioselectivity is critical for a high-yielding synthesis.[1] Several factors influence the ratio of the desired 1,2,4-triazolyl isomer to the undesired 1,3,4-triazolyl isomer:
-
Choice of Base and Solvent: The selection of the base and solvent system is crucial. The use of cesium carbonate as the base has been reported to improve regioselectivity in favor of the desired isomer.[1] The reaction temperature and solvent also play a critical role in maximizing the yield of the correct isomer.[1]
-
Reaction Temperature: Lower reaction temperatures, for instance, between -20°C and 0°C, can favor the formation of the desired 4-[1-(1,2,4-triazolyl)methyl]benzonitrile intermediate.[2][3]
-
Use of Pre-formed Triazole Salt: Reacting a pre-formed salt of 1H-1,2,4-triazole with the benzonitrile starting material can also help to minimize the formation of the isomeric impurity.[2][3]
Q3: The final condensation step to form Letrozole is not proceeding to completion. What can I do?
An incomplete final condensation reaction can be a significant contributor to low yields. Consider the following troubleshooting steps:
-
Base Strength and Stoichiometry: The use of a strong, non-nucleophilic base is essential for this step. Potassium tert-butoxide is commonly used.[4][5] Ensure that the base is fresh and used in the correct stoichiometric amount. An excess of base can sometimes lead to side reactions.
-
Anhydrous Conditions: This reaction is highly sensitive to moisture. Ensure all solvents and reagents are rigorously dried before use and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Temperature: The temperature for this step is critical. While some procedures use low temperatures (e.g., -20°C to -25°C) to control the reaction, ensuring the temperature is optimal for the specific base and solvent system is important for driving the reaction to completion.
Q4: I am having difficulty purifying the final Letrozole product, and my yields are low after purification. What are some effective purification strategies?
Purification of Letrozole can be challenging, especially if significant amounts of the iso-letrozole impurity are present.[4][6] Column chromatography is often not ideal for large-scale production.[7]
-
Selective Precipitation: A common and effective method for purification is selective precipitation from a multi-solvent system.[4][6][7] This often involves dissolving the crude product in a mixture of a water-immiscible solvent (like toluene) and a water-miscible solvent (like DMF), followed by the addition of water to precipitate the purified Letrozole.[7]
-
Crystallization: Recrystallization from a suitable solvent or solvent mixture is a standard method for purifying the final product.[4][6] The choice of solvent is critical and may require some optimization.
Frequently Asked Questions (FAQs)
Q1: What is the key intermediate in the synthesis of Letrozole from this compound?
The pivotal intermediate in this synthetic route is 4-[1-(1,2,4-triazolyl)methyl]benzonitrile.[1][8][9][10] The purity of this intermediate is paramount for the success of the subsequent reaction step and the overall yield of Letrozole.
Q2: What are the common impurities found in Letrozole synthesis?
Besides the regioisomeric impurity leading to iso-letrozole, other potential impurities can arise from side reactions or unreacted starting materials.[4][6] These can include:
-
4,4'-(Hydroxymethylene)dibenzonitrile[]
-
Unreacted 4-[1-(1,2,4-triazolyl)methyl]benzonitrile
-
Side products from the reaction of the base with the solvent or starting materials.
Q3: What analytical techniques are recommended for monitoring the reaction progress and purity of the product?
High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the reaction progress, determining the ratio of regioisomers, and assessing the purity of the final Letrozole product.[6] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation of the intermediates and the final product.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 4-[1-(1,2,4-triazolyl)methyl]benzonitrile
| Parameter | Method A | Method B |
| Starting Material | α-bromo-4-tolunitrile | 4-(bromomethyl)benzonitrile |
| Base | Not specified | Cesium Carbonate |
| Solvent | Acetonitrile/Chloroform | Organic Solvent |
| Reaction Time | 15 hours (reflux) | Not specified |
| Yield of Desired Isomer | Not specified | 47-61% |
| Reference | [4][5][6] | [1] |
Table 2: Solvents and Bases for the Final Condensation Step
| Solvent | Base | Temperature | Reference |
| N,N-Dimethylformamide (DMF) | Potassium tert-butoxide | -20°C to -25°C | |
| Toluene/DMF mixture | Potassium Carbonate | Not specified | [4][6] |
| Dimethylacetamide | Sodium bis(trimethylsilyl)amide | < 0°C | [2][3] |
| Tetrahydrofuran | Sodium bis(trimethylsilyl)amide | Not specified | [2] |
Experimental Protocols
Protocol 1: Synthesis of 4-[1-(1,2,4-triazolyl)methyl]benzonitrile
This protocol is based on a common method for synthesizing the key intermediate.
-
To a suitable reaction vessel, add 4-bromomethylbenzonitrile and 1H-1,2,4-triazole.
-
Add an appropriate organic solvent (e.g., dimethylacetamide).
-
Cool the mixture to a controlled temperature, typically between -20°C and 0°C.[2][3]
-
Slowly add the base (e.g., cesium carbonate or a pre-formed triazole salt) to the reaction mixture while maintaining the temperature.
-
Stir the reaction mixture at the controlled temperature until the reaction is complete, as monitored by HPLC.
-
Upon completion, the reaction mixture is worked up. This may involve quenching the reaction, followed by an extraction process to separate the desired product from inorganic salts and the undesired regioisomer.
-
The crude intermediate can be further purified by crystallization or selective extraction techniques to achieve high purity before proceeding to the next step.[1]
Protocol 2: Synthesis of Letrozole
This protocol outlines the final condensation step.
-
In a reaction vessel under an inert atmosphere, dissolve the purified 4-[1-(1,2,4-triazolyl)methyl]benzonitrile in a dry, aprotic solvent such as N,N-dimethylformamide (DMF).
-
Cool the solution to a low temperature, for example, -20°C to -25°C.
-
In a separate vessel, prepare a solution of a strong base, such as potassium tert-butoxide, in the same solvent.
-
Slowly add the base solution to the solution of the intermediate while maintaining the low temperature.
-
After the addition of the base, add 4-fluorobenzonitrile to the reaction mixture.
-
Allow the reaction to proceed at the controlled temperature until completion, as monitored by HPLC.
-
Once the reaction is complete, quench the reaction carefully, for example, by the addition of an acid to neutralize the excess base.
-
The crude Letrozole can then be isolated and purified, for instance, by selective precipitation from a solvent system like DMF/toluene/water or by recrystallization.[7]
Visualizations
Caption: Experimental workflow for the two-step synthesis of Letrozole.
Caption: Troubleshooting logic for addressing low yield in Letrozole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. US7705159B2 - Process for the preparation of letrozole - Google Patents [patents.google.com]
- 3. "Improved Process For The Preparation Of Letrozole" [quickcompany.in]
- 4. US7465749B2 - Letrozole purification process - Google Patents [patents.google.com]
- 5. DE102006053593B4 - Process for the preparation of letrozole - Google Patents [patents.google.com]
- 6. US20070112203A1 - Letrozole purification process - Google Patents [patents.google.com]
- 7. US20070112202A1 - Letrozole production process - Google Patents [patents.google.com]
- 8. Letrozole Impurity C | 112809-25-3 | SynZeal [synzeal.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. scbt.com [scbt.com]
Technical Support Center: Purification of 4-(1H-imidazol-1-ylmethyl)benzonitrile by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-(1H-imidazol-1-ylmethyl)benzonitrile by recrystallization. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to ensure successful purification.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
Question: Why are no crystals forming, even after the solution has cooled?
Answer: This is a common issue, often due to supersaturation or the use of excess solvent.[1] Here are a few troubleshooting steps:
-
Induce Crystallization:
-
Increase Supersaturation:
Question: The compound "oiled out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solid melts and separates from the solution as a liquid instead of crystallizing.[1] This can happen if the melting point of the compound is low relative to the solvent's boiling point or if the compound is significantly impure.[1]
-
Re-dissolve and Adjust: Gently warm the flask to redissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly.
-
Solvent System Optimization: Consider using a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes slightly turbid.
Question: The recrystallized product is still impure. What are the next steps?
Answer: A single recrystallization may not be sufficient to remove all impurities.
-
Multiple Recrystallizations: Performing a second recrystallization can significantly improve purity, though some product loss is expected.[2]
-
Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration of the dissolved sample before allowing it to cool and crystallize.[2]
-
Decolorization: If the solution is colored, this may indicate the presence of colored impurities. Before the hot filtration, you can add a small amount of activated charcoal to the hot solution to adsorb these impurities. Use charcoal sparingly, as it can also adsorb some of your product.
Question: The yield of my recrystallized product is very low. How can I improve it?
Answer: Low yield can result from several factors during the recrystallization process.
-
Avoid Excess Solvent: Using the minimum amount of hot solvent necessary to dissolve the compound is crucial. Too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[3]
-
Proper Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.
-
Check the Mother Liquor: To see if a significant amount of product remains in the filtrate (mother liquor), you can try to concentrate it and see if more crystals form upon cooling.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: An ideal solvent for single-solvent recrystallization should dissolve the compound poorly at room temperature but well at elevated temperatures.[2] For this compound, which is a polar molecule, polar solvents are generally a good starting point. Methanol is reported to be a good solvent for this compound.[4] A mixed solvent system, such as ethanol-water or acetone-hexane, could also be effective.
Q2: How can I determine the correct amount of solvent to use?
A2: The goal is to use the minimum amount of hot solvent to completely dissolve the crude product. Start by adding a small volume of solvent to your crude solid and heat the mixture to boiling. Continue adding small portions of hot solvent until all the solid has just dissolved.
Q3: Why is slow cooling important for recrystallization?
A3: Slow cooling allows for the formation of large, well-defined crystals. Rapid cooling can cause the compound to precipitate out of solution too quickly, trapping impurities within the crystal lattice and leading to a less pure product.[2]
Q4: What is the melting point of pure this compound?
A4: The reported melting point of this compound is in the range of 151-153 °C.[4][5] A sharp melting point within this range is a good indicator of high purity.
Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₉N₃ | [4][6] |
| Molecular Weight | 183.21 g/mol | [4][6] |
| Melting Point | 151-153 °C | [4][5] |
| Boiling Point (Predicted) | 358.1 ± 25.0 °C | [4] |
| Solubility in Methanol | Good | [4] |
| Solubility in DMSO | Moderate | [4] |
| Solubility in DMF | Moderate | [4] |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Methanol)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Glass rod
-
Ice bath
Procedure:
-
Solvent Selection: Place a small amount of the crude solid in a test tube. Add a few drops of methanol and observe the solubility at room temperature. Heat the test tube gently to see if the solid dissolves. An ideal solvent will show low solubility at room temperature and high solubility when heated.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of methanol and heat the mixture to a gentle boil on a hot plate while stirring. Continue to add small portions of hot methanol until the solid is completely dissolved. Avoid adding an excess of solvent.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the pre-heated flask.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
-
Analysis: Determine the melting point of the dried crystals and compare it to the literature value to assess purity.
Troubleshooting Workflow
Caption: Troubleshooting workflow for recrystallization issues.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buy 4-(1H-imidazol-1-yl)benzonitrile | 25372-03-6 [smolecule.com]
- 5. 25372-03-6 CAS MSDS (4-(1H-IMIDAZOL-1-YL)BENZONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. americanelements.com [americanelements.com]
Technical Support Center: Column Chromatography Purification of 4-(1H-imidazol-1-ylmethyl)benzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-(1H-imidazol-1-ylmethyl)benzonitrile via column chromatography. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel is the most common stationary phase for the purification of this compound and related imidazole compounds.[1] Due to the basic nature of the imidazole ring, which can lead to strong adsorption on acidic silica, using neutral or deactivated silica gel can be advantageous to prevent streaking and improve recovery.[2][3] Alumina (neutral or basic) can also be considered as an alternative stationary phase if issues like product decomposition on silica are observed.[2]
Q2: Which mobile phase systems are suitable for the elution of this compound?
A2: A common approach involves using a gradient of a non-polar solvent and a polar solvent. Typical solvent systems include mixtures of ethyl acetate and petroleum ether (or hexanes), or dichloromethane and methanol.[3] The polarity of the mobile phase should be optimized based on Thin Layer Chromatography (TLC) analysis to achieve good separation between the desired product and impurities.
Q3: How can I monitor the progress of the column chromatography?
A3: The separation can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).[1] A suitable visualization method for TLC, such as a UV lamp (254 nm), should be used as the benzonitrile and imidazole rings are UV-active.
Q4: My compound is not eluting from the column. What could be the reason?
A4: Several factors could lead to this issue. The mobile phase may be too non-polar, or the compound might be strongly adsorbed to the stationary phase.[2] The basic imidazole moiety can interact strongly with acidic silica gel.[3] Another possibility is that the compound has decomposed on the column.[2]
Q5: The purified product contains impurities. How can I improve the separation?
A5: To enhance separation, you can try using a shallower solvent gradient during elution.[3] Optimizing the choice of mobile phase solvents to maximize the difference in affinity for the stationary phase between your product and the impurities is also crucial.[4] Additionally, ensure the column is not overloaded with the crude sample, as this can lead to poor separation.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Column Chromatography | The compound is strongly adsorbed to the silica gel due to the basic imidazole ring. | Pre-treat the silica gel with triethylamine (a small percentage in the eluent) to neutralize acidic sites.[3] Alternatively, use a less acidic stationary phase like neutral alumina. |
| The mobile phase is not polar enough to elute the compound effectively. | Gradually increase the polarity of the mobile phase. Perform a small-scale test on TLC to find the optimal solvent system. | |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a small amount of silica gel (2D TLC).[2] If unstable, consider using a different stationary phase like alumina or florisil.[2] | |
| Co-elution of Product and Impurities | The solvent system does not provide adequate separation. | Optimize the mobile phase composition based on TLC analysis. A different solvent system (e.g., dichloromethane/methanol instead of ethyl acetate/hexanes) might provide better resolution.[3] |
| The column was overloaded with the crude sample. | Reduce the amount of crude material loaded onto the column. A general guideline is to load 1-5% of the silica gel mass.[3] | |
| The fractions were not collected and analyzed effectively. | Collect smaller fractions and analyze each one carefully by TLC before combining them. | |
| Product Elutes Too Quickly (with the solvent front) | The mobile phase is too polar. | Start with a less polar mobile phase and gradually increase the polarity. |
| Streaking or Tailing of the Product Spot on TLC and Column | The imidazole ring is interacting strongly with acidic sites on the silica gel. | Add a small amount of a basic modifier like triethylamine or ammonia to the mobile phase. |
| The sample is not fully dissolved in the mobile phase when loaded. | Ensure the sample is fully dissolved in a minimal amount of the initial mobile phase before loading it onto the column. |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general procedure that should be optimized based on the specific impurity profile of the crude product.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Solvents: Petroleum Ether (or Hexanes), Ethyl Acetate, Dichloromethane, Methanol (all HPLC grade)
-
Triethylamine (optional)
-
TLC plates (silica gel coated)
-
Glass column with a stopcock
-
Collection tubes or flasks
-
Rotary evaporator
2. Preparation of the Column:
-
A glass column is packed with silica gel as a slurry in the initial, least polar mobile phase (e.g., petroleum ether).
-
Ensure the packing is uniform and free of air bubbles.
3. Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Adsorb the dissolved sample onto a small amount of silica gel.
-
Carefully evaporate the solvent to obtain a dry, free-flowing powder.
-
Gently add the dry sample-adsorbed silica gel to the top of the packed column.
4. Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 100% petroleum ether or a mixture with a small percentage of ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increasing the percentage of ethyl acetate). A suggested gradient could be starting from 100% petroleum ether and gradually moving to a 1:1 mixture of petroleum ether and ethyl acetate. The exact gradient should be determined by prior TLC analysis.
5. Fraction Collection and Analysis:
-
Collect fractions of a consistent volume.
-
Monitor the composition of the collected fractions using TLC with a suitable mobile phase and UV visualization.
-
Combine the fractions that contain the pure product.
6. Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Data Summary
| Parameter | Typical Value / Range | Notes |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Neutral or deactivated silica is preferred. |
| Mobile Phase | Petroleum Ether / Ethyl Acetate or Dichloromethane / Methanol | Gradient elution is recommended. |
| TLC Rf of Product | ~0.3 - 0.5 | This is an ideal range for good separation. The exact value will depend on the specific mobile phase used. |
| Loading Capacity | 1-5 g crude per 100 g silica | Overloading can lead to poor separation.[3] |
Visualizations
Caption: Troubleshooting workflow for column chromatography purification.
Caption: Experimental workflow for the purification process.
References
Preventing the formation of isomeric byproducts in 4-(1H-imidazol-1-ylmethyl)benzonitrile synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4-(1H-imidazol-1-ylmethyl)benzonitrile, with a specific focus on preventing the formation of isomeric byproducts.
Troubleshooting Guide: Minimizing Isomeric Byproducts
Problem: Formation of a mixture of regioisomers during the N-alkylation of imidazole with 4-(halomethyl)benzonitrile. The primary desired product is this compound, but the isomeric 4-(1H-imidazol-3-ylmethyl)benzonitrile is also formed.
Cause: The imidazole anion, formed upon deprotonation, is a resonance-stabilized species with negative charge density on both nitrogen atoms (N1 and N3). Alkylation can therefore occur at either nitrogen, leading to a mixture of regioisomers.[1]
Solutions:
| Strategy | Recommendation | Expected Outcome |
| Choice of Base and Salt Formation | Pre-form the sodium or potassium salt of imidazole before adding the alkylating agent, 4-(bromomethyl)benzonitrile. Use a strong base like sodium hydride (NaH) or potassium tert-butoxide in an aprotic solvent. Alternatively, using milder inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can also influence regioselectivity.[2][3] | Formation of the imidazolide salt in situ can lead to more controlled alkylation and improved regioselectivity towards the desired N1 isomer. Cesium carbonate is reported to be effective in similar reactions.[2] |
| Solvent Selection | Utilize a polar aprotic solvent such as Dimethylformamide (DMF) or acetonitrile. The choice of solvent can influence the dissociation of the imidazolide salt and the solvation of the cation, thereby affecting the nucleophilicity of the two nitrogen atoms.[3][4] | DMF is a common solvent for such alkylations and can promote the desired reaction pathway.[4][5] |
| Temperature Control | Maintain a consistent and optimized reaction temperature. Lower temperatures may favor the formation of one isomer over the other. It is recommended to start at a lower temperature (e.g., 0-10 °C) and gradually warm to room temperature or slightly above.[5][6] | Temperature can affect the kinetic vs. thermodynamic control of the reaction, influencing the isomeric ratio.[6] |
| Nature of the Leaving Group | Use 4-(bromomethyl)benzonitrile as the alkylating agent. While other halides can be used, bromide is a good leaving group that often provides a balance between reactivity and selectivity.[5] | A more reactive leaving group might decrease selectivity. |
| Purification Strategy | If a mixture of isomers is obtained, separation can be achieved by column chromatography on silica gel.[7] A gradient elution system, for example, with a mixture of hexane and ethyl acetate, can be effective. Recrystallization from a suitable solvent may also be employed if one isomer is present in significant excess.[7] | Isolation of the desired this compound isomer with high purity. |
Frequently Asked Questions (FAQs)
Q1: Why do I get two isomers in my reaction?
A1: Imidazole has two nitrogen atoms in its ring. When one nitrogen is deprotonated to form the imidazolide anion, the negative charge is delocalized over both nitrogens through resonance. This means that when you add an alkylating agent like 4-(bromomethyl)benzonitrile, the alkylation can occur at either nitrogen, leading to a mixture of the N1 and N3 substituted isomers.[1]
Q2: What is the major isomeric byproduct I should expect?
A2: In the absence of any directing groups on the imidazole ring, you will primarily get a mixture of 1- and 3-alkylated products. For the synthesis of this compound, the main byproduct will be the corresponding N3-alkylated isomer.
Q3: How can I confirm the structure of the isomers I have synthesized?
A3: The most definitive method for structure elucidation of these types of regioisomers is 2D Nuclear Overhauser Effect Spectroscopy (NOESY) NMR. Enhancements between the protons of the N-CH2 group and the aromatic protons of the imidazole ring can help distinguish between the isomers.[4] 1H and 13C NMR spectroscopy will also show distinct chemical shifts for the different isomers.
Q4: Can I use a weaker base like sodium bicarbonate?
A4: While a weaker base might work, it will likely lead to a slower reaction and potentially lower yields. More importantly, the choice of base can significantly impact the ratio of the isomeric products. Stronger bases that completely deprotonate the imidazole to form the salt before the addition of the alkylating agent generally offer better control over regioselectivity.
Q5: Is there a way to synthesize only the desired isomer?
A5: Achieving 100% regioselectivity can be challenging. However, by carefully selecting the reaction conditions (base, solvent, temperature), you can significantly favor the formation of the desired N1 isomer. For example, using a bulky base or specific metal salts that can coordinate to one of the nitrogens might direct the alkylation.
Experimental Protocols
Protocol 1: Regioselective Synthesis using Sodium Hydride
-
Preparation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of imidazole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Salt Formation: Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the sodium salt of imidazole.
-
Alkylation: Cool the reaction mixture back to 0 °C and add a solution of 4-(bromomethyl)benzonitrile (1.05 equivalents) in anhydrous DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the isomers.
Protocol 2: Synthesis using Potassium Carbonate
-
Mixing: To a solution of imidazole (1.0 equivalent) in acetonitrile, add potassium carbonate (K2CO3, 2.0 equivalents).
-
Addition of Alkylating Agent: Add 4-(bromomethyl)benzonitrile (1.0 equivalent) to the mixture.
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 4-8 hours.[8] Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for minimizing isomeric byproducts.
References
- 1. reddit.com [reddit.com]
- 2. US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate - Google Patents [patents.google.com]
- 3. sciforum.net [sciforum.net]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 6. Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Challenges in the scale-up synthesis of 4-(1H-imidazol-1-ylmethyl)benzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of 4-(1H-imidazol-1-ylmethyl)benzonitrile. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis is typically achieved through an N-alkylation reaction, which is a type of nucleophilic substitution. The process involves two primary steps:
-
Deprotonation: A base is used to remove the acidic proton from the N-H bond of the imidazole ring, creating a highly nucleophilic imidazolate anion.[1][2]
-
Nucleophilic Attack: This anion then attacks the electrophilic benzylic carbon of an α-halo-4-tolunitrile, such as 4-(bromomethyl)benzonitrile, displacing the halide to form the desired product.[1][2]
Q2: My reaction yield is low upon scale-up. What are the common causes and optimization strategies?
A2: Low yields during scale-up can stem from several factors. Key areas for optimization include:
-
Stoichiometry: Ensure precise control over reactant ratios. An excess of the alkylating agent can lead to side reactions.[1]
-
Base Selection: The choice of base is critical and depends on the reaction conditions. Strong bases like sodium hydride (NaH) require strictly anhydrous conditions, which can be challenging on a large scale. Weaker, easier-to-handle bases like potassium carbonate (K₂CO₃) are often sufficient and preferred for reactions with reactive alkylating agents like 4-(bromomethyl)benzonitrile.[1][2]
-
Temperature Control: Inadequate temperature management can lead to side reactions or decomposition. A common strategy involves the slow addition of reactants at a reduced temperature (e.g., 10-15°C) followed by a reaction period at room temperature or slightly elevated temperatures.[3]
-
Solvent Purity: Ensure solvents are anhydrous, as water can quench the base and interfere with the reaction.
Q3: I am observing significant byproduct formation. What are the most common side reactions and how can they be minimized?
A3: The most prevalent side reaction is over-alkylation . The N-alkylated imidazole product is still nucleophilic and can react with another molecule of the alkylating agent to form a dialkylated imidazolium salt.[1][4]
Prevention Strategies:
-
Control Stoichiometry: Use a carefully controlled molar ratio of the alkylating agent, avoiding a large excess.[1]
-
Optimize Temperature: Avoid high reaction temperatures which can promote the formation of the dialkylated product.[1]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and stop the reaction once it is complete to prevent further reactions.[2]
-
C-Alkylation: While less common, alkylation can sometimes occur at the C2 position of the imidazole ring.[1]
Q4: The purification of the final product is difficult and not amenable to large-scale column chromatography. What are the alternatives?
A4: Purification is a significant hurdle in scaling up this synthesis, largely due to the presence of unreacted starting materials or byproducts like the dialkylated salt.[1] While column chromatography is effective in the lab, it is often impractical and costly for large-scale production.[3]
Recommended Scale-up Purification Methods:
-
Crystallization: If the product is a solid, crystallization or recrystallization is a highly effective and scalable purification technique.[1][5] One patented process for a similar compound uses diisopropyl ether for crystallization.[3]
-
Aqueous Workup/Extraction: Careful control of pH during aqueous extraction can help separate the product. The product's solubility can be pH-dependent; adjusting the pH can ensure it remains in the organic layer while impurities are washed away.[1]
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation might be a viable option, although care must be taken to avoid thermal decomposition.[6]
Q5: My reaction mixture turns dark brown or black. What is the likely cause?
A5: A dark reaction mixture often indicates decomposition of the starting materials or the N-alkylated product.[1] This can be caused by:
-
High Temperatures: The imidazole ring or the benzonitrile moiety may be unstable at elevated temperatures.
-
Strong Bases: The use of very strong bases can sometimes lead to degradation over long reaction times.[1]
-
Impure Reagents: Impurities in the starting materials can trigger decomposition pathways.
To mitigate this, ensure you are using pure reagents, maintain careful temperature control throughout the reaction, and avoid unnecessarily long reaction times.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Actions |
| Low or No Product Formation | 1. Inactive base (e.g., moisture contamination). 2. Insufficient reaction temperature or time. 3. Poor quality of starting materials. | 1. Use a fresh, anhydrous base and solvent. 2. Monitor the reaction by TLC. If starting material persists, consider extending the reaction time or moderately increasing the temperature. 3. Verify the purity of imidazole and 4-(bromomethyl)benzonitrile. |
| Significant Dialkylated Byproduct | 1. Excess of alkylating agent. 2. Reaction temperature is too high. | 1. Use a stoichiometry of ~1.0-1.05 equivalents of the alkylating agent. 2. Maintain a lower reaction temperature and add the alkylating agent slowly. |
| Product is an Oil / Fails to Crystallize | 1. Presence of impurities (e.g., unreacted starting material, solvent, dialkylated product). 2. The product may be polymorphic or a low-melting solid. | 1. Attempt further purification via acid-base extraction before crystallization. 2. Try seeding the oil with a previously obtained crystal, or attempt crystallization from a different solvent system. |
| Difficulty Filtering after Reaction | 1. Very fine precipitate of inorganic salts. | 1. Allow the mixture to stir without heating to encourage particle agglomeration. 2. Consider adding a filter aid (e.g., Celite) before filtration. |
Data Presentation
The choice of reaction parameters significantly impacts the N-alkylation of imidazoles. The following data, from a study on a related substrate, illustrates the effect of solvent choice.
Table 1: Effect of Solvent on the N-Alkylation of 4-Nitroimidazole with Ethyl Bromoacetate
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acetonitrile (CH₃CN) | Reflux | 6 | 85 |
| Dimethylformamide (DMF) | 80 | 4 | 92 |
| Tetrahydrofuran (THF) | Reflux | 12 | 75 |
| Dichloromethane (CH₂Cl₂) | Reflux | 24 | 40 |
Note: This data is for an analogous reaction and serves to illustrate the relative efficacy of different solvents in N-alkylation reactions.[1]
Experimental Protocols
Protocol 1: N-Alkylation using Potassium Carbonate in Acetonitrile
This protocol is a widely used and relatively mild procedure for N-alkylation, suitable for scale-up due to the use of an easier-to-handle base.[2]
Materials:
-
Imidazole
-
4-(bromomethyl)benzonitrile
-
Anhydrous potassium carbonate (K₂CO₃), finely ground
-
Anhydrous acetonitrile (CH₃CN)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add imidazole (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to form a suspension.
-
Reagent Addition: Add 4-(bromomethyl)benzonitrile (1.0 - 1.05 eq) to the mixture.
-
Reaction: Heat the reaction mixture to a gentle reflux and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting imidazole is consumed (typically 2-6 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and potassium bromide byproduct and wash the solid cake with a small amount of acetonitrile.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
-
Purification:
-
Dissolve the resulting crude residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Recrystallize the final solid product from a suitable solvent system (e.g., ethyl acetate/hexanes or diisopropyl ether) to yield pure this compound.
-
Visualizations
Caption: General reaction pathway for the synthesis.
Caption: Standard experimental workflow for the synthesis.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Purity Assessment of 4-(1H-imidazol-1-ylmethyl)benzonitrile
For researchers, scientists, and drug development professionals, the accurate determination of the purity of pharmaceutical intermediates like 4-(1H-imidazol-1-ylmethyl)benzonitrile is a critical step. The purity of this intermediate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for assessing the purity of this compound. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid in selecting the most appropriate method for a given analytical challenge.
Introduction to Purity Assessment
The synthesis of this compound can introduce various impurities, including unreacted starting materials (e.g., 4-(bromomethyl)benzonitrile and imidazole), by-products from side reactions, and degradation products. A robust analytical method should be able to separate, identify, and quantify these impurities with high accuracy and precision. While HPLC is a cornerstone technique in pharmaceutical analysis for its high resolving power and sensitivity, other methods offer orthogonal approaches that can provide a more complete purity profile.[1] This guide will focus on a comparative analysis of HPLC, Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Titration.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the most widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this moderately polar compound.
Experimental Protocol: Proposed RP-HPLC Method
This protocol is a proposed method based on the analysis of similar imidazole and benzonitrile derivatives. Method validation would be required for its intended use.
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (or Phosphoric acid)
-
This compound reference standard (known purity)
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 5 µL
-
-
Sample Preparation:
-
Diluent: 50:50 (v/v) Acetonitrile:Water
-
Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 100 mL of diluent to get a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Workflow for HPLC Purity Assessment
References
A Comprehensive Guide to the 2D NMR Characterization of 4-(1H-imidazol-1-ylmethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2D Nuclear Magnetic Resonance (NMR) techniques for the structural elucidation of 4-(1H-imidazol-1-ylmethyl)benzonitrile, a molecule of interest in medicinal chemistry and materials science. By presenting predicted spectral data, experimental protocols, and a comparison with alternative analytical methods, this document serves as a practical resource for the unambiguous characterization of this and structurally related compounds.
Structural Elucidation using 2D NMR Spectroscopy
Two-dimensional NMR spectroscopy is an indispensable tool for the definitive assignment of proton (¹H) and carbon (¹³C) signals, especially in complex molecules containing multiple aromatic and heterocyclic rings. Techniques such as COSY, HSQC, and HMBC provide through-bond connectivity information, allowing for a complete and confident structural assignment.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established increments for substituted benzene and imidazole rings and serve as a reference for experimental data acquisition and interpretation.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constants (J, Hz) |
| H2' | ~7.60 | s | 1H | - |
| H4' | ~7.10 | t | 1H | J ≈ 1.3 |
| H5' | ~7.05 | t | 1H | J ≈ 1.3 |
| H2, H6 | ~7.65 | d | 2H | J ≈ 8.2 |
| H3, H5 | ~7.35 | d | 2H | J ≈ 8.2 |
| CH₂ | ~5.30 | s | 2H | - |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| C2' | ~137.5 |
| C4' | ~129.8 |
| C5' | ~119.5 |
| C1 | ~142.0 |
| C2, C6 | ~128.0 |
| C3, C5 | ~129.0 |
| C4 | ~112.0 |
| CN | ~118.5 |
| CH₂ | ~50.0 |
Key 2D NMR Correlations for Structural Confirmation
The following tables outline the expected correlations in COSY, HSQC, and HMBC spectra, which are crucial for confirming the connectivity of the molecule.
Table 3: Predicted ¹H-¹H COSY Correlations
| Correlating Protons |
| H4' – H5' |
| H2 – H3 |
| H5 – H6 |
Table 4: Predicted ¹H-¹³C HSQC Correlations (One-Bond C-H)
| Carbon | Correlating Proton |
| C2' | H2' |
| C4' | H4' |
| C5' | H5' |
| C2, C6 | H2, H6 |
| C3, C5 | H3, H5 |
| CH₂ | CH₂ |
Table 5: Predicted ¹H-¹³C HMBC Correlations (Multi-Bond C-H)
| Proton | Correlating Carbons (²J, ³J) |
| H2' | C4', C5', CH₂ |
| H4' | C2', C5' |
| H5' | C2', C4' |
| H2, H6 | C4, C1, C3, C5 |
| H3, H5 | C1, C2, C6, CN |
| CH₂ | C1, C2', C2, C6 |
Comparison with Alternative Analytical Techniques
While 2D NMR provides unparalleled detail for structural elucidation, other analytical techniques offer complementary information and can be advantageous in specific contexts.
Table 6: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atomic connectivity, unambiguous structural confirmation. | Provides complete structural map, essential for differentiating isomers. | Requires higher sample concentration, longer acquisition times, more complex data analysis. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with HRMS), fragmentation patterns. | High sensitivity, small sample requirement, rapid analysis. | Does not provide detailed connectivity, may not differentiate positional isomers without fragmentation analysis. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (e.g., C≡N, C=N, aromatic C-H). | Fast, non-destructive, provides a molecular fingerprint. | Provides limited structural information, spectra can be complex to interpret fully. |
| X-ray Crystallography | Absolute 3D molecular structure in the solid state. | Unambiguous determination of stereochemistry and conformation. | Requires a suitable single crystal, which can be difficult to obtain. |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible data.
2D NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse program: zg30
-
Number of scans: 16
-
Relaxation delay (d1): 2 s
-
Acquisition time: 4 s
-
Spectral width: 16 ppm
-
-
¹³C NMR Acquisition:
-
Pulse program: zgpg30 (proton decoupled)
-
Number of scans: 1024
-
Relaxation delay (d1): 2 s
-
Acquisition time: 1.5 s
-
Spectral width: 240 ppm
-
-
COSY Acquisition:
-
Pulse program: cosygpqf
-
Number of scans: 8
-
Increments in F1: 256
-
Spectral width in F1 and F2: 10 ppm
-
-
HSQC Acquisition:
-
Pulse program: hsqcedetgpsisp2.2
-
Number of scans: 4
-
Increments in F1: 256
-
Spectral width F2 (¹H): 10 ppm
-
Spectral width F1 (¹³C): 165 ppm
-
¹JCH coupling constant: 145 Hz
-
-
HMBC Acquisition:
-
Pulse program: hmbcgpndqf
-
Number of scans: 8
-
Increments in F1: 256
-
Spectral width F2 (¹H): 10 ppm
-
Spectral width F1 (¹³C): 220 ppm
-
Long-range coupling delay (d6): optimized for 8 Hz
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: A solid probe or direct injection of a dilute solution in methanol.
-
Ionization: Electron ionization at 70 eV.
-
Mass Analyzer: Time-of-flight (TOF) or quadrupole.
-
Mass Range: m/z 40-400.
FTIR Spectroscopy
-
Sample Preparation: Attenuated Total Reflectance (ATR) of the solid sample.
-
Instrument: FTIR spectrometer with a diamond ATR crystal.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
Workflow and Data Interpretation
The following diagram illustrates the logical workflow for the characterization of this compound, integrating various analytical techniques.
Caption: Workflow for the characterization of an organic compound.
By following the protocols and comparative data presented in this guide, researchers can confidently and accurately characterize this compound and other novel chemical entities, ensuring a solid foundation for further research and development.
A Comparative Study: 4-(1H-imidazol-1-ylmethyl)benzonitrile and its 1,2,4-Triazole Analog as Precursors for Pharmacologically Active Agents
A detailed comparison of the synthesis, structural characteristics, and biological potential of 4-(1H-imidazol-1-ylmethyl)benzonitrile and its corresponding 1,2,4-triazole analog, 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, is presented. This guide is intended for researchers, scientists, and professionals in drug development, offering a side-by-side analysis supported by experimental data to inform the selection and application of these heterocyclic compounds.
The imidazole and 1,2,4-triazole moieties are prominent pharmacophores in medicinal chemistry, known to impart a wide range of biological activities.[1] The title compounds, which couple these azole rings with a benzonitrile functional group, are of significant interest as intermediates in the synthesis of potent therapeutic agents, most notably non-steroidal aromatase inhibitors used in the treatment of hormone-dependent breast cancer.[2] This comparative guide delves into the key attributes of both the imidazole and 1,2,4-triazole analogs to provide a comprehensive resource for their evaluation and use in research and development.
Physicochemical and Structural Properties
A fundamental comparison of the two analogs reveals differences in their molecular weight and predicted properties, which can influence their pharmacokinetic profiles.
| Property | This compound | 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile |
| Molecular Formula | C₁₁H₉N₃ | C₁₀H₈N₄ |
| Molecular Weight | 183.21 g/mol | 184.20 g/mol [3] |
| CAS Number | 112809-54-8 | 112809-25-3[3] |
| Predicted Boiling Point | Not available | 412.1±55.0 °C[4] |
| Predicted Melting Point | Not available | 69 °C[4] |
| Predicted Density | Not available | 1.19±0.1 g/cm³[4] |
| Predicted pKa | Not available | 2.52±0.10[4] |
Synthesis and Experimental Protocols
Both compounds are typically synthesized via nucleophilic substitution, where the respective azole is reacted with a 4-(halomethyl)benzonitrile.
Synthesis of this compound
A common synthetic route involves the reaction of imidazole with α-bromo-4-tolunitrile in a suitable solvent like dichloromethane.[5]
Experimental Protocol:
-
A solution of α-bromo-4-tolunitrile in dichloromethane is prepared.
-
Imidazole is added to the solution.
-
The mixture is stirred at ambient temperature for approximately 15 hours.
-
The reaction mixture is then diluted with water.
-
Any undissolved solids are removed by filtration.
-
The organic layer is separated and washed repeatedly with water to remove excess imidazole.
-
The organic layer is dried, typically with magnesium sulfate.
-
The solvent is evaporated to yield the crude product.
-
The crude product can be purified by trituration with cold diethyl ether to obtain this compound.[5]
Synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
The synthesis of the 1,2,4-triazole analog often employs an alkali metal salt of 1,2,4-triazole to improve selectivity and yield.[5]
Experimental Protocol:
-
The sodium salt of 1,2,4-triazole is dissolved in dimethylformamide (DMF) at 25-30°C.
-
A solution of 4-bromomethyl benzonitrile in DMF is added to the mixture at a controlled temperature of 10°C over 30 minutes.
-
The reaction mixture is stirred for 2 hours at 10-15°C.
-
Demineralized water is added, and the product is extracted with dichloromethane.
-
The organic layer is distilled to remove the solvent.
-
The product is crystallized using a suitable agent like diisopropyl ether to yield 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.[5]
Spectroscopic and Crystallographic Characterization
Detailed spectroscopic and crystallographic data are crucial for confirming the structure and purity of the synthesized compounds. While comprehensive data for both molecules is not available in a single source, the following tables summarize the available information.
Spectroscopic Data
| Spectroscopic Data | This compound | 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile |
| ¹H NMR | Data available in literature, but requires specific sourcing for direct comparison. | A ¹H NMR spectrum has been reported in a supplementary information file, but specific peak assignments for the title compound are not provided.[6] |
| ¹³C NMR | Data available in literature, but requires specific sourcing for direct comparison. | A ¹³C NMR spectrum has been reported in a supplementary information file, but specific peak assignments for the title compound are not provided.[6] |
| FT-IR | Not readily available in searched literature. | Not readily available in searched literature. |
| Mass Spectrometry | Molecular Weight: 183.21 g/mol | Molecular Weight: 184.20 g/mol [3] |
Crystallographic Data
Biological Activity and Comparative Potential
The primary biological significance of these compounds lies in their role as precursors to aromatase inhibitors. Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a crucial strategy in the treatment of hormone-dependent breast cancer.[2]
4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
This compound is a well-established intermediate in the synthesis of Letrozole, a potent and selective non-steroidal aromatase inhibitor.[2] The 1,2,4-triazole moiety is crucial for its activity, as one of the nitrogen atoms coordinates to the heme iron atom of the aromatase enzyme, leading to competitive inhibition. While the title compound itself is primarily a synthetic precursor, its derivatives have shown direct biological activity. For instance, some derivatives have demonstrated significant inhibitory effects on breast and colon cancer cell lines, with IC₅₀ values in the micromolar range.[2]
This compound
The imidazole analog is also a precursor to potential aromatase inhibitors. Studies on related compounds, such as 4-((1H-imidazol-1-yl)methyl)-2-(4-fluorophenyl)-8-phenylquinoline, have shown potent in vivo aromatase inhibitory activity, comparable to Letrozole.[9] This suggests that the 4-((1H-imidazol-1-yl)methyl)benzonitrile scaffold is a valuable starting point for the development of new aromatase inhibitors. Comparative studies of imidazole- and triazole-based inhibitors have sometimes shown that the triazole derivatives exhibit superior aromatase inhibition, which is attributed to the specific orientation and polarity of the triazole ring within the enzyme's binding pocket.[10]
| Biological Activity Data (for related compounds) | Imidazole-based Inhibitors | 1,2,4-Triazole-based Inhibitors |
| Aromatase Inhibition (IC₅₀) | A quinoline derivative showed an IC₅₀ of 4.1 µg/kg in vivo.[9] | Letrozole (derived from the triazole analog) has an ED₅₀ of 1-3 µg/kg in vivo.[9] |
| Anticancer Activity (IC₅₀) | Not readily available for the direct analog. | Derivatives show IC₅₀ values of 15.6 to 23.9 µM against MCF-7 and HCT-116 cell lines.[2] |
Conclusion
Both this compound and its 1,2,4-triazole analog are valuable building blocks in medicinal chemistry, particularly for the development of aromatase inhibitors. The 1,2,4-triazole analog is more extensively studied and is a key intermediate in the commercial synthesis of Letrozole. The available data suggests that while both scaffolds can lead to potent inhibitors, the 1,2,4-triazole ring may offer a slight advantage in terms of aromatase inhibition, potentially due to its specific interactions with the enzyme's active site. However, the imidazole analog remains a promising scaffold for the development of novel therapeutics. Further head-to-head comparative studies with detailed experimental data for both compounds are warranted to fully elucidate their relative merits and potential in drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile | 112809-25-3 | Benchchem [benchchem.com]
- 3. 4-(1,2,4-Triazol-1-ylmethyl)benzonitrile | C10H8N4 | CID 7537616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile price,buy 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile - chemicalbook [chemicalbook.com]
- 5. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. (Open Access) The Crystal Structure of 4,4'-(1-H-1,2,4-Triazol-1-yl Methylene) Bis-Benzonitrile (2002) | Xu Xing | 2 Citations [scispace.com]
- 8. 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jpionline.org [jpionline.org]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Routes of 4-(1H-imidazol-1-ylmethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
4-(1H-imidazol-1-ylmethyl)benzonitrile is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to the aromatase inhibitor Letrozole, which is used in the treatment of hormone-dependent breast cancer. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of significant interest to the drug development community. This guide provides a comparative analysis of the primary synthetic routes to this compound, supported by experimental data and detailed protocols.
Overview of Synthetic Strategies
The principal and most widely documented method for the synthesis of this compound involves the nucleophilic substitution reaction between a 4-(halomethyl)benzonitrile derivative, predominantly 4-(bromomethyl)benzonitrile, and imidazole. Variations in this approach are found in the choice of solvent, the use and type of base, and the reaction temperature. These variations can significantly impact the reaction's yield, purity of the product, and overall efficiency.
dot
A Comparative Guide to the Synthesis of Letrozole: 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile versus Alternative Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Letrozole, a potent third-generation non-steroidal aromatase inhibitor, is a cornerstone in the treatment of hormone-dependent breast cancer in postmenopausal women. Its efficacy lies in the highly selective inhibition of the aromatase enzyme (cytochrome P450 19A1), which is responsible for the final step in estrogen biosynthesis. The industrial synthesis of Letrozole has been a subject of extensive research, aiming to develop cost-effective, scalable, and high-purity manufacturing processes.
A pivotal step in many synthetic routes to Letrozole is the formation of a key intermediate. This guide provides a detailed comparison of the most established intermediate, 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, with prominent alternative intermediates. We will delve into the synthetic pathways, supported by experimental data, to offer a comprehensive overview for researchers and professionals in drug development.
The Prevailing Intermediate: 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
The most common industrial synthesis of Letrozole hinges on the preparation of 4-[1-(1,2,4-triazolyl)methyl]benzonitrile.[1] This intermediate is typically synthesized via the alkylation of 1,2,4-triazole with 4-bromomethylbenzonitrile. While this two-step approach to Letrozole is concise, it presents a significant challenge: the control of regioselectivity.[1]
The nucleophilic attack by the 1,2,4-triazole ring on 4-bromomethylbenzonitrile can occur at two different nitrogen atoms, leading to the desired 1-substituted product and the undesired 4-substituted regioisomer, 4-[1-(1,3,4-triazolyl)methyl]benzonitrile.[1] The formation of this isomer complicates purification and can lead to the formation of iso-letrozole in the final condensation step.[1] Consequently, much of the process optimization for this route has focused on maximizing the yield of the desired isomer and developing effective purification strategies.
Strategies to Enhance Regioselectivity
Several methods have been developed to improve the regioselectivity of the triazole alkylation, including the use of specific bases and solvent systems.[1] For instance, the use of cesium carbonate as the base has been shown to favor the formation of the desired 1,2,4-triazolyl isomer. Another approach involves the slow addition of 1,2,4-triazole to the reaction mixture, which has been reported to significantly reduce the formation of the undesired isomer from 30-45% to as low as 6-8%.[2]
Alternative Intermediates and Synthetic Routes
To circumvent the challenge of regioselectivity and improve overall efficiency, several alternative synthetic pathways employing different key intermediates have been developed. These routes offer various advantages in terms of yield, purity, and scalability.
Regioselective Synthesis via 4-Amino-1,2,4-triazole
To ensure the correct connectivity of the triazole ring, a regioselective process has been developed that utilizes 4-amino-1,2,4-triazole as a starting material. This method involves the reaction of 4-halomethyl-benzonitrile with 4-amino-1,2,4-triazole, followed by deamination to yield the desired 4-[1-(1,2,4-triazolyl)methyl]benzonitrile intermediate. This approach elegantly avoids the formation of the 1,3,4-isomer.[3] However, the additional deamination step, which often involves the use of sodium nitrite and acid, can introduce safety concerns, particularly on an industrial scale.[3][4]
Synthesis from Activated bis-(4-cyanophenyl)-methane Derivatives
Another strategy begins with bis-(4-cyanophenyl)-methanol, which is then halogenated to form a halo-bis-(4-cyanophenyl)-methane intermediate. This activated intermediate is subsequently reacted with 1,2,4-triazole or its salt to directly yield Letrozole. This route bypasses the isolation of the triazolyl-methyl benzonitrile intermediate.[3][5]
A Novel Five-Stage Synthesis from 4-(chloro(4-cyanophenyl)methyl)benzamide
A more recent approach describes a five-stage synthesis of Letrozole in high yields.[6] This pathway involves the condensation of 4-(chloro(4-cyanophenyl)methyl)benzamide with 1H-1,2,4-triazole, followed by dehydration to afford Letrozole.[6] This method is reported to produce substantially pure Letrozole.[6]
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to Letrozole, providing a comparative overview of their efficiencies.
| Synthetic Route | Key Intermediate | Key Reagents | Typical Yield of Intermediate | Overall Letrozole Yield | Purity of Letrozole | Key Advantages | Key Disadvantages |
| Standard Route | 4-[1-(1,2,4-triazolyl)methyl]benzonitrile | 4-bromomethylbenzonitrile, 1,2,4-triazole, Base (e.g., CsCO₃) | 47-61% (desired isomer) | >60% (optimized)[1] | >99%[2] | Shorter synthesis[1] | Formation of regioisomer requiring purification[1] |
| Regioselective Route | 4-[(4-amino-1,2,4-triazolium-1-yl)methyl]benzonitrile | 4-bromomethylbenzonitrile, 4-amino-1,2,4-triazole, followed by deamination | ~59% (molar yield)[4] | ~34%[3] | 99.90% (HPLC)[3] | Excellent regioselectivity[3] | Additional deamination step, use of hazardous reagents[3][4] |
| Activated Methane Route | Halo-bis-(4-cyanophenyl)-methane | bis-(4-cyanophenyl)-methanol, Halogenating agent, 1,2,4-triazole | Not isolated | High | >99.5%[5] | Bypasses intermediate isolation[3] | Requires preparation of the activated methane derivative |
| Novel Amide Route | 4-((4-cyanophenyl)(1H-1,2,4-triazol-1-yl)methyl)benzamide | 4-(chloro(4-cyanophenyl)methyl)benzamide, 1H-1,2,4-triazole | ~75%[6] | ~90%[6] | High | High overall yield, environmentally benign reagents[6] | Multi-step synthesis of the starting amide[6] |
Experimental Protocols
Synthesis of 4-[1-(1,2,4-triazolyl)methyl]benzonitrile (Standard Route with Improved Regioselectivity)
This protocol is adapted from a method designed to minimize the formation of the undesired regioisomer.[2]
-
Materials: 4-bromomethylbenzonitrile, 1H-1,2,4-triazole, an alkali metal carbonate (e.g., potassium carbonate), and an organic solvent (e.g., acetone or toluene).
-
Procedure:
-
A mixture of 4-bromomethylbenzonitrile and the alkali metal carbonate in the chosen organic solvent is prepared in a reaction vessel.
-
1H-1,2,4-triazole is added to the mixture over a period of 1 to 4 hours at a temperature ranging from 20°C to 50°C.
-
After the addition is complete, the reaction is monitored for completion (e.g., by TLC or HPLC).
-
Upon completion, the inorganic salts are filtered off.
-
The filtrate is concentrated, and the crude product is then purified. Purification can be achieved by forming the hydrochloride salt, which selectively precipitates the desired isomer, yielding a product with ≥ 99% purity.[2]
-
Final Synthesis of Letrozole
This final step is common to several of the synthetic routes.
-
Materials: Purified 4-[1-(1,2,4-triazolyl)methyl]benzonitrile, 4-fluorobenzonitrile, a strong base (e.g., potassium tert-butoxide), and a polar aprotic solvent (e.g., dimethylformamide - DMF).
-
Procedure:
-
A solution of potassium tert-butoxide in DMF is cooled to a low temperature (e.g., -20°C to -25°C).[2]
-
A solution of 4-[1-(1,2,4-triazolyl)methyl]benzonitrile in DMF is added to the cooled base solution.
-
4-fluorobenzonitrile is then added to the reaction mixture.
-
The reaction is stirred at a low temperature until completion.
-
The reaction is quenched, and the crude Letrozole is isolated.
-
The crude product is purified by crystallization from a suitable solvent system to yield high-purity Letrozole.
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the different synthetic routes to Letrozole.
Caption: Synthetic pathways to Letrozole.
Caption: Experimental workflow for synthesis and comparison.
Conclusion
The synthesis of Letrozole offers a fascinating case study in process chemistry, where the optimization of a single reaction step—the formation of the triazole intermediate—has driven the development of diverse synthetic strategies. While the traditional route via 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile remains a viable and widely used method, particularly with optimized conditions to control regioselectivity, alternative intermediates offer compelling advantages.
The regioselective route using 4-amino-1,2,4-triazole provides a definitive solution to the isomer problem, albeit with its own set of challenges related to the deamination step. The activated methane and novel amide routes represent innovative approaches that can lead to high overall yields and purity, potentially offering more streamlined and environmentally friendly processes.
The choice of the optimal synthetic route for Letrozole will ultimately depend on a careful evaluation of factors such as the cost and availability of starting materials, the scalability of the process, the capital investment in specialized equipment, and the desired purity profile of the final active pharmaceutical ingredient. This guide provides the foundational data and experimental context to aid researchers and drug development professionals in making these critical decisions.
References
- 1. benchchem.com [benchchem.com]
- 2. EP2212301B1 - An improved process for preparation of letrozole and its intermediates - Google Patents [patents.google.com]
- 3. US7538230B2 - Letrozole production process - Google Patents [patents.google.com]
- 4. US20100190997A1 - Process for the Preparation of Letrozole - Google Patents [patents.google.com]
- 5. US20070112202A1 - Letrozole production process - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Imidazole and Triazole-Containing Aromatase Inhibitors in Cancer Research
A comprehensive review of the biological activities of imidazole and triazole-based aromatase inhibitors, providing researchers, scientists, and drug development professionals with a comparative guide to their efficacy, supported by experimental data and detailed methodologies.
Aromatase, a cytochrome P450 enzyme (CYP19A1), is a critical enzyme in estrogen biosynthesis, catalyzing the conversion of androgens to estrogens. Its inhibition is a cornerstone in the treatment of hormone-dependent breast cancer. Non-steroidal aromatase inhibitors (AIs) are broadly classified based on their heterocyclic core, with imidazole and triazole derivatives being the most prominent. This guide provides a detailed comparison of the biological activity of these two classes of inhibitors, presenting quantitative data, experimental protocols, and visual diagrams to aid in research and development.
Comparative Biological Activity: Imidazole vs. Triazole Derivatives
The inhibitory potency of aromatase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Generally, triazole-containing compounds have demonstrated superior inhibitory activity compared to their imidazole counterparts.[1] This is exemplified by the clinically approved third-generation aromatase inhibitors, letrozole and anastrozole, both of which are triazole derivatives.
Studies have shown that the triazole ring's specific orientation and polarity within the aromatase binding pocket contribute to a more effective inhibition of the enzyme.[1] The nitrogen atoms of the azole ring coordinate with the heme iron atom of the cytochrome P450 enzyme, which is a key interaction for inhibitory activity.
Below is a summary of the in vitro aromatase inhibitory activities and, where available, the anti-proliferative effects on MCF-7 breast cancer cells for a selection of imidazole and triazole derivatives from various studies.
Table 1: In Vitro Aromatase Inhibitory Activity (IC50)
| Compound Class | Compound | Aromatase IC50 (nM) | Reference Compound | Reference IC50 (nM) | Source |
| Triazole | Letrozole | 2.8 | - | - | [1] |
| Anastrozole | - | - | - | ||
| Vorozole | 1.38 (human placental) | - | - | ||
| YM511 | 0.12 (human placental) | - | - | [2] | |
| Compound I (2-phenyl indole with triazole) | 14 | Letrozole | 49 | [1] | |
| Compound II (4-N-nitrophenyl amino-4H-1,2,4-triazole) | 9.02 | - | - | [1] | |
| Compound IV (1,2,3-triazole derivative) | 24 | Letrozole | 2.8 | [1] | |
| Pyrimidine-triazole derivative 34 | 82 | Letrozole | 31 | [3] | |
| Pyrimidine-triazole derivative 35 | 198 | Letrozole | 31 | [3] | |
| 1,2,3-triazole/1,2,4-triazole hybrid 6a | 120 | Letrozole | 2 | [1] | |
| 1,2,3-triazole/1,2,4-triazole hybrid 6b | 90 | Letrozole | 2 | [1] | |
| Indole-triazole compound 5 | 26 | Letrozole | 24 | [4] | |
| Imidazole | Imidazole derivative of Compound I | > Compound I | Letrozole | 49 | [1] |
| Imidazole-based carbamate 13a | 820 | Letrozole | 100% inhibition | [3] | |
| Imidazole-based carbamate 15c | 860 | Letrozole | 100% inhibition | [3] | |
| Imidazole/quinoline derivative | 5420 - 8790 | Letrozole | - | [3] | |
| Imidazole derivative 1a | 5418 | Letrozole | 114 | [5] | |
| Imidazole derivative 1d | 6805 | Letrozole | 114 | [5] | |
| Benzimidazole derivative 5b | 1475 | Letrozole | - | [6] | |
| Benzimidazole derivative 5c | 2512 | Letrozole | - | [6] | |
| N-(1-(4-(1H-imidazol-1-yl)phenyl)ethyl)-6-chloro-2-oxo-2H-chromene-3-carboxamide (9) | 271 | Letrozole | - | [7] |
Table 2: Anti-proliferative Activity in MCF-7 Breast Cancer Cells (IC50)
| Compound Class | Compound | MCF-7 IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| Triazole | Letrozole | 0.86 | - | - | [3] |
| Pyrimidine-triazole derivative 34 | 1.573 | Doxorubicin | 0.958 | [3] | |
| Pyrimidine-triazole derivative 35 | 3.698 | Doxorubicin | 0.958 | [3] | |
| Indole-triazole compound 4d | 17.67 | Cisplatin | 18.03 | [4] | |
| Indole-triazole compound 5 | 17.01 | Cisplatin | 18.03 | [4] | |
| Hybrid imidazole/triazole 4d | 6.7342 | - | - | [8] | |
| Imidazole | Imidazole-based carbamate 13a | 6.58 | - | - | [3] |
| Imidazole-based carbamate 15c | 7.16 | - | - | [3] | |
| Imidazole/quinoline derivative 23 | 120 | - | - | [3] | |
| Imidazole derivative 1a | 7.9 | Cisplatin | 9.75 | [3] | |
| Benzimidazole derivative 5b | 5.132 | Doxorubicin | - | [6] | |
| Benzimidazole derivative 5c | 6.554 | Doxorubicin | - | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to assess the biological activity of imidazole and triazole-containing aromatase inhibitors.
In Vitro Aromatase Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of aromatase.
-
Reagents and Materials :
-
Human recombinant aromatase (CYP19A1)
-
Fluorogenic substrate (e.g., 7-methoxy-4-trifluoromethylcoumarin)
-
NADPH generating system
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Reference inhibitor (e.g., Letrozole)
-
Assay buffer
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure :
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
Add the diluted compounds to the wells of the 96-well plate.
-
Add the human recombinant aromatase enzyme to each well.
-
Pre-incubate the plate to allow the inhibitors to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate and the NADPH generating system.
-
Measure the fluorescence intensity kinetically over a set period at the appropriate excitation and emission wavelengths.
-
The rate of the reaction is proportional to the aromatase activity.
-
-
Data Analysis :
-
Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
MCF-7 Cell Proliferation Assay (MTT Assay)
This cell-based assay assesses the effect of the inhibitors on the proliferation of estrogen-receptor-positive (ER+) breast cancer cells.
-
Cell Culture :
-
Maintain MCF-7 cells in a suitable culture medium supplemented with fetal bovine serum (FBS) in a humidified incubator at 37°C and 5% CO2.
-
For the assay, switch the cells to a medium with charcoal-stripped FBS to remove endogenous estrogens.
-
-
Procedure :
-
Seed the MCF-7 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds in the presence of an androgen substrate (e.g., testosterone) to allow for its conversion to estrogen by endogenous aromatase.
-
Include appropriate controls: vehicle control, positive control (e.g., estradiol), and a reference aromatase inhibitor.
-
Incubate the cells for a period of 48 to 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which represents the concentration that inhibits cell proliferation by 50%.
-
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of azole-based aromatase inhibitors.
Caption: Workflow for the in vitro fluorometric aromatase inhibition assay.
Caption: Workflow for the MCF-7 cell proliferation MTT assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Studies on aromatase inhibitors. I. Synthesis and biological evaluation of 4-amino-4H-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and molecular modeling of new 1,2,4-triazole-containing indole compounds as aromatase antagonists for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acikerisim.cumhuriyet.edu.tr [acikerisim.cumhuriyet.edu.tr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, Characterization, and In Vitro and In Silico Studies of New Triazole Derivatives as Aromatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of 4-(1H-imidazol-1-ylmethyl)benzonitrile with its precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate 4-(1H-imidazol-1-ylmethyl)benzonitrile with its precursors, 4-(bromomethyl)benzonitrile and imidazole. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to facilitate the identification and characterization of these compounds in a laboratory setting.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of this compound and its precursors. This data is essential for monitoring the progress of the synthesis and for the final characterization of the product.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm and Multiplicity |
| Imidazole | CDCl₃ | 7.73 (s, 1H, N-H), 7.15 (s, 2H, CH=CH), 7.13 (s, 1H, N-CH=N) |
| 4-(Bromomethyl)benzonitrile | CDCl₃ | 7.63 (d, 2H, Ar-H), 7.50 (d, 2H, Ar-H), 4.48 (s, 2H, CH₂) |
| This compound | CDCl₃ | 7.65 (d, 2H, Ar-H), 7.37 (d, 2H, Ar-H), 7.18 (s, 1H, Im-H), 7.09 (s, 1H, Im-H), 6.91 (s, 1H, Im-H), 5.23 (s, 2H, CH₂) |
Table 2: IR Spectroscopic Data
| Compound | Sample Phase | Key Absorption Bands (cm⁻¹) and Functional Group |
| Imidazole | KBr disc | 3150-2800 (N-H stretch), 1580-1450 (C=N and C=C stretching) |
| 4-(Bromomethyl)benzonitrile | KBr wafer | 2229 (C≡N stretch), 1610, 1500 (C=C aromatic stretch), 1210 (C-Br stretch) |
| This compound | KBr disc | 3125, 3050 (aromatic and imidazole C-H stretch), 2228 (C≡N stretch), 1616, 1518 (C=C aromatic and imidazole stretch) |
Table 3: Mass Spectrometry Data
| Compound | Ionization Mode | [M]+ or [M+H]⁺ (m/z) |
| Imidazole | EI | 68 |
| 4-(Bromomethyl)benzonitrile | EI | 195, 197 (approx. 1:1 ratio due to Br isotopes) |
| This compound | ESI | 184 |
Synthetic Pathway and Visualization
The synthesis of this compound from its precursors is a straightforward nucleophilic substitution reaction. The lone pair of electrons on one of the nitrogen atoms in the imidazole ring attacks the electrophilic carbon of the bromomethyl group in 4-(bromomethyl)benzonitrile. This displaces the bromide ion, forming the desired product.
A Comparative Guide to Purity Standards of Pharmaceutical Grade 4-(1H-imidazol-1-ylmethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
The quality and purity of pharmaceutical intermediates are critical determinants of the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). This guide provides a comprehensive overview of the purity standards for 4-(1H-imidazol-1-ylmethyl)benzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. While specific monographs in major pharmacopoeias (USP, EP, JP) are not established for this intermediate, this document outlines typical quality control specifications, compares analytical methodologies for purity assessment, and provides detailed experimental protocols.
Comparative Purity Specifications
As a crucial intermediate, this compound is typically offered in a standard and a high-purity grade. The stringency of the specifications depends on the requirements of the subsequent synthetic steps and the nature of the final API. Below is a comparative table of typical specifications for these two grades.
| Test | Acceptance Criteria (Standard Grade) | Acceptance Criteria (High Purity Grade) | Analytical Method |
| Appearance | White to off-white crystalline powder | White crystalline powder | Visual Inspection |
| Identification | |||
| A: Infrared (IR) | Spectrum corresponds to that of a reference standard | Spectrum corresponds to that of a reference standard | USP <197K> |
| B: HPLC | Retention time of the major peak corresponds to that of a reference standard | Retention time of the major peak corresponds to that of a reference standard | In-house HPLC method |
| Purity (by HPLC) | ≥ 98.0% | ≥ 99.5% | In-house HPLC method |
| Individual Impurity | ≤ 0.5% | ≤ 0.1% | In-house HPLC method |
| Total Impurities | ≤ 1.0% | ≤ 0.3% | In-house HPLC method |
| Residual Solvents | Meets requirements of USP <467> | Meets requirements of USP <467> | Gas Chromatography (GC) |
| Heavy Metals | ≤ 20 ppm | ≤ 10 ppm | USP <231> |
| Water Content | ≤ 0.5% | ≤ 0.1% | USP <921> (Karl Fischer) |
| Sulphated Ash | ≤ 0.2% | ≤ 0.1% | USP <281> |
Comparison of Analytical Techniques for Purity Determination
High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) are two powerful and complementary techniques for assessing the purity of pharmaceutical intermediates.
-
HPLC: Offers excellent separation of the main compound from its impurities, allowing for precise quantification of each impurity. It is highly sensitive and is the industry standard for purity analysis.
-
qNMR: Provides an absolute quantification of the compound without the need for a specific reference standard of the same compound. It is a primary ratio measurement technique and is particularly useful for confirming the structure and purity simultaneously. It can also detect impurities that may not be visible by HPLC, such as those that lack a UV chromophore.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
1. High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Objective: To determine the purity of this compound and to quantify any related impurities.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
-
Reagents:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid
-
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare a sample solution of this compound at the same concentration as the standard solution using the mobile phase as the diluent.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 220 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Analysis: Inject the standard and sample solutions into the chromatograph. The purity is calculated by determining the area percentage of the main peak relative to the total area of all peaks.
-
2. Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Determination
-
Objective: To determine the absolute purity of this compound using an internal standard.
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
-
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal standard of known purity (e.g., maleic acid)
-
-
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound and 10 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.75 mL).
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum of the sample solution.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full signal relaxation.
-
-
Data Processing and Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Subscripts 'analyte' and 'IS' refer to the analyte and internal standard, respectively.
-
-
-
Visualizations
The following diagrams illustrate the logical workflow for purity assessment and the potential synthetic impurities.
Caption: Logical workflow for the purity assessment of a new batch.
Caption: Potential impurities from the synthesis of the target compound.
Certificate of analysis for 4-(1H-imidazol-1-ylmethyl)benzonitrile reference standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the quality and reliability of reference standards are paramount. 4-(1H-imidazol-1-ylmethyl)benzonitrile is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), and its purity directly impacts the quality of the final product. This guide provides a comprehensive comparison of key quality attributes for this compound reference standards, offering a framework for selecting the most suitable material for your analytical and research needs.
The data presented herein is a representative compilation based on typical certificates of analysis from various suppliers. Researchers should always refer to the batch-specific certificate of analysis provided by the supplier for definitive data.
Data Presentation: Comparison of Reference Standard Attributes
The selection of a reference standard should be based on a thorough evaluation of its purity, impurity profile, and characterization data. The following table summarizes typical specifications for a high-quality this compound reference standard compared to a generic alternative.
| Parameter | High-Purity Reference Standard (Typical Values) | Alternative Reference Standard (Typical Values) | Method |
| Appearance | White to off-white crystalline powder | Light yellow to beige powder | Visual Inspection |
| Identity | Conforms to structure | Conforms to structure | ¹H NMR, ¹³C NMR, MS |
| Purity (by HPLC) | ≥ 99.5% | ≥ 98.0% | HPLC-UV |
| Individual Impurity | ≤ 0.1% | ≤ 0.5% | HPLC-UV |
| Total Impurities | ≤ 0.5% | ≤ 2.0% | HPLC-UV |
| Water Content | ≤ 0.2% | ≤ 1.0% | Karl Fischer Titration |
| Residual Solvents | Meets USP <467> requirements | Not specified | GC-HS |
| Assay (on as-is basis) | 99.0% - 101.0% | Not specified | HPLC or Titration |
Experimental Protocols
Detailed and validated analytical methods are crucial for the accurate characterization of a reference standard. Below are typical experimental protocols for the key analyses cited in the comparison table.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination
This method is used to separate, identify, and quantify the main component and any organic impurities.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and a buffer solution (e.g., 0.1% phosphoric acid in water).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of approximately 0.5 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity
NMR spectroscopy provides detailed information about the molecular structure, confirming the identity of the compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve approximately 10 mg of the reference standard in 0.7 mL of the deuterated solvent.
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, should be consistent with the structure of this compound.
Mass Spectrometry (MS) for Identity Confirmation
MS is used to determine the molecular weight of the compound, further confirming its identity.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Method: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured.
-
Sample Preparation: Prepare a dilute solution of the reference standard (approximately 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Expected Result: The observed m/z should correspond to the calculated molecular weight of this compound (C₁₁H₉N₃, Exact Mass: 183.08).
Karl Fischer Titration for Water Content
This method is specific for the determination of water content.
-
Instrumentation: A coulometric or volumetric Karl Fischer titrator.
-
Method: A known amount of the reference standard is introduced into the titration cell containing a Karl Fischer reagent. The water in the sample reacts with the iodine in the reagent, and the amount of water is determined from the amount of iodine consumed.
Gas Chromatography-Headspace (GC-HS) for Residual Solvents
This technique is used to identify and quantify any volatile organic compounds remaining from the synthesis process.
-
Instrumentation: A gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.
-
Column: A capillary column suitable for residual solvent analysis (e.g., G43).
-
Oven Temperature Program: A programmed temperature ramp to separate the solvents of interest.
-
Carrier Gas: Helium or Nitrogen.
-
Sample Preparation: Accurately weigh the reference standard into a headspace vial and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide).
-
Analysis: The vial is heated to volatilize the solvents, and a sample of the headspace gas is injected into the GC. The results are compared against a standard containing known amounts of the potential residual solvents.
Mandatory Visualizations
Signaling Pathway of Reference Standard Qualification
The following diagram illustrates the logical workflow for the qualification and release of a chemical reference standard.
Caption: Workflow for the qualification of a chemical reference standard.
Experimental Workflow for Purity Determination
This diagram outlines the typical experimental sequence for determining the purity of a reference standard.
Caption: Experimental workflow for purity analysis of a reference standard.
Safety Operating Guide
Personal protective equipment for handling 4-(1H-imidazol-1-ylmethyl)benzonitrile
For laboratory professionals engaged in research and development, ensuring safety and proper handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling 4-(1H-imidazol-1-ylmethyl)benzonitrile, a compound that requires careful management due to its chemical properties. Adherence to these protocols is critical for personnel safety and regulatory compliance.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is essential to minimize exposure when handling this compound. The following table summarizes the recommended PPE.
| Protection Level | PPE Item | Specification |
| Engineering Controls | Ventilation | Work in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust or aerosols. |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them in accordance with good laboratory practices.[1][2] |
| Eye and Face Protection | Eyewear | Safety glasses with side shields or chemical splash goggles are essential.[3] A face shield may be required for splash hazards. |
| Body Protection | Lab Coat | A standard laboratory coat should be worn to prevent skin contact.[3] For extensive handling, chemical-resistant coveralls may be necessary.[4] |
| Respiratory Protection | Respirator | If dust or aerosols are likely to be generated, a NIOSH-approved particulate respirator is recommended.[3] For significant spill events, a chemical cartridge-type respirator may be necessary.[5] |
Operational Plan: Step-by-Step Handling Procedures
Proper handling from receipt to use is critical to maintain the integrity of the compound and the safety of laboratory personnel.
-
Receiving and Inspection : Upon receipt, visually inspect the container for any signs of damage or leaks. Ensure the label is intact and legible.
-
Storage : Store the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][6] The storage area should be clearly marked.
-
Preparation for Use : Before handling, ensure all necessary PPE is readily available and in good condition. Prepare the work area, typically within a chemical fume hood, by ensuring it is clean and uncluttered.
-
Handling and Dispensing :
-
Avoid the formation of dust and aerosols.[2]
-
Use dedicated spatulas and weighing papers for transferring the solid compound.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Spill Management :
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, sealed container for disposal.[1]
-
For larger spills, evacuate the area and follow institutional emergency procedures.
-
-
Decontamination : Clean the work area and any contaminated equipment thoroughly after handling is complete. Wash hands and any exposed skin with soap and water.[6]
Disposal Plan: Step-by-Step Waste Management
The disposal of this compound and its contaminated materials must be managed as hazardous waste in accordance with institutional and local regulations.[3]
-
Waste Identification and Segregation :
-
Container Management :
-
Use a leak-proof container with a secure lid for all waste.[7]
-
Label the container with "Hazardous Waste" and the full chemical name: "this compound."
-
-
Waste Accumulation :
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the container is kept closed except when adding waste.
-
-
Disposal Request :
-
When the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.
-
Provide all necessary documentation regarding the waste contents.
-
First Aid Measures
-
If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[6]
-
In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, consult a physician.[6]
-
In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately seek medical attention.[1][6]
-
If Swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]
Workflow for Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
